molecular formula C21H22O6 B108839 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone CAS No. 1268140-15-3

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Cat. No.: B108839
CAS No.: 1268140-15-3
M. Wt: 370.4 g/mol
InChI Key: MDRKJMLXLVCUIU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone is a trihydroxyflavanone that is hesperetin substituted by a prenyl group at position 8. Isolated from Macaranga conifera, it exhibits inhibitory activity against breast cancer resistance protein. It has a role as a metabolite and a breast cancer resistance protein inhibitor. It is a trihydroxyflavanone, a monomethoxyflavanone, a member of 3'-hydroxyflavanones and a member of 4'-methoxyflavanones. It is functionally related to a hesperetin.

Properties

CAS No.

1268140-15-3

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1

InChI Key

MDRKJMLXLVCUIU-IBGZPJMESA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of significant interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation and characterization, and discusses its primary biological activities, including its role as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent.

Natural Sources

This compound is a prenylated flavonoid that has been identified in a limited number of plant species. The primary sources documented in the scientific literature are from the Fabaceae and Meliaceae families.

Table 1: Natural Sources of this compound

FamilySpeciesPlant Part(s)
FabaceaeSophora flavescensRoots
MeliaceaeAzadirachta indica (Neem)Bark, Flowers

Sophora flavescens, a plant used in traditional Chinese medicine, is a notable source of a variety of prenylated flavonoids. While specific quantitative data for this compound in this plant is not extensively reported, studies on the total prenylated flavonoid content suggest it is a promising source for isolation. The bark and flowers of Azadirachta indica, commonly known as the Neem tree, have also been identified as natural sources of this compound.

Quantitative Data

Quantitative analysis of this compound in its natural sources is not widely available. However, data on the total prenylated flavonoid content in Sophora flavescens provides an indication of its potential yield.

Table 2: Quantitative Data of Total Prenylated Flavonoids in Sophora flavescens

Plant MaterialExtraction MethodYield of Total Prenylated Flavonoids (mg/g)Reference
Roots of Sophora flavescensUltrasound-assisted extraction with a hydrophobic ionic liquid7.38

Further research is required to determine the precise concentration of this compound within these and other potential plant sources.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. Below are detailed methodologies adapted from literature for its extraction, purification, and structural elucidation.

Isolation from Azadirachta indica Bark

This protocol outlines a systematic approach for the isolation of the target flavanone from Neem bark.

1. Plant Material Preparation:

  • Collect fresh bark from mature Azadirachta indica trees.

  • Thoroughly wash the bark with distilled water to remove impurities.

  • Air-dry the bark in the shade and then grind it into a coarse powder.

2. Extraction:

  • Macerate the powdered bark in methanol (B129727) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • The target flavanone is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Further purify the fractions containing the target compound using pTLC on silica gel plates.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol).

    • Visualize the separated bands under UV light (254 nm and 365 nm).

    • Scrape the band corresponding to the desired flavanone and elute the compound from the silica gel with methanol.

    • Filter and evaporate the solvent to yield the purified this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Characterization plant_material Powdered Plant Material (e.g., A. indica bark) extraction Methanol Extraction plant_material->extraction Maceration partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partitioning Crude Extract ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc TLC Monitoring pure_compound Pure this compound ptlc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Figure 1: A typical workflow for the isolation and characterization of the target flavanone.

Characterization of the Isolated Compound

The structure of the purified compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

Biological Activities and Signaling Pathways

The primary and most well-documented biological activity of this compound is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). It also exhibits antimutagenic properties.

Inhibition of ABCG2 Transporter

ABCG2 is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including this compound, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

The mechanism of ABCG2 inhibition by this flavanone is believed to involve:

  • Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.

G cluster_cell Cancer Cell ABCG2 ABCG2 Transporter drug_inside Intracellular Chemotherapy Drug drug_outside Extracellular Chemotherapy Drug ABCG2->drug_outside Efflux (ATP-dependent) increased_efficacy Increased Drug Efficacy & Reversal of Multidrug Resistance drug_inside->increased_efficacy drug_outside->ABCG2 Binding flavonoid This compound flavonoid->ABCG2 Competitive Binding inhibition Inhibition

Figure 2: Mechanism of ABCG2 inhibition by this compound.

Antimutagenic Activity via CYP1A Inhibition

This compound exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.

G procarcinogen Pro-carcinogen (e.g., Heterocyclic Amines) cyp1a CYP1A Enzyme procarcinogen->cyp1a Metabolic Activation mutagen Mutagenic Metabolite cyp1a->mutagen inhibition Inhibition dna_damage DNA Damage mutagen->dna_damage carcinogenesis Carcinogenesis dna_damage->carcinogenesis flavonoid This compound flavonoid->cyp1a protection Protection from Mutagenesis inhibition->protection

Figure 3: Antimutagenic mechanism of this compound.

Conclusion

This compound is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter and as an antimutagenic agent. Sophora flavescens and Azadirachta indica are key natural sources for this compound. The provided experimental protocols offer a foundation for its isolation and characterization. Further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials, and continued research into its synergistic effects with chemotherapeutic agents could lead to the development of novel cancer therapies.

A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of the bioactive flavanone (B1672756), 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, from Azadirachta indica (Neem). This document details the necessary experimental protocols, summarizes key quantitative data, and illustrates the isolation workflow and a primary biological mechanism of action.

Introduction

This compound is a prenylated flavonoid that has been isolated from the bark and flowers of Azadirachta indica.[1][2] Prenylated flavonoids are of significant scientific interest due to their diverse pharmacological activities, which can include anti-inflammatory, antioxidant, and anticancer properties.[3] The addition of a prenyl group to the flavonoid structure often enhances biological potency.[3] This particular compound has been identified as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein implicated in multidrug resistance in cancer.[1][4][5]

Physicochemical and Biological Activity Data

A summary of the known physicochemical properties and biological activity of this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₂O₆[1][2]
Molecular Weight 370.4 g/mol [1][2]
Appearance Powder[1][2]
Purity (Typical) >98%[1]
Solubility 10 mM in DMSO; Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[1][6]
CAS Number 1268140-15-3[1]
Synonyms (2S)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one[2]

Table 2: Biological Activity

TargetActivityValueCell LineSource
ABCG2 Transporter InhibitionIC₅₀ = 6.6 μMHuman NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2[4][5]

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from Azadirachta indica.

  • Collection : Gather fresh bark or flowers from mature Azadirachta indica trees.[2][7]

  • Cleaning and Drying : Thoroughly wash the collected plant material with distilled water to remove impurities. The material should then be shade-dried or freeze-dried.[2][7]

  • Grinding : Grind the dried plant material into a fine powder to increase the surface area for extraction.[8]

  • Solvent Extraction : Macerate the powdered plant material in methanol (B129727) at room temperature. The mixture should be periodically shaken or stirred.[7]

  • Filtration and Concentration : After an appropriate extraction period (e.g., several days), filter the mixture. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude methanol extract.[2]

  • Liquid-Liquid Partitioning : Dissolve the crude methanol extract in a suitable solvent system, such as 10% aqueous methanol. This solution is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. The target flavanone is typically found in the ethyl acetate fraction.

  • Concentration of Active Fraction : Concentrate the ethyl acetate fraction under reduced pressure to yield a semi-purified extract.

A multi-step chromatographic approach is essential for the final purification of this compound.

  • Column Chromatography :

    • Stationary Phase : Silica (B1680970) gel (60-120 mesh).[2]

    • Mobile Phase : A gradient solvent system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[2]

    • Procedure : Prepare a silica gel column. The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elute the column with the gradient mobile phase, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) :

    • Stationary Phase : Silica gel coated pTLC plates.

    • Mobile Phase : A suitable solvent system determined from analytical TLC (e.g., Chloroform:Methanol, 9:1 v/v).[2]

    • Procedure : Apply the partially purified fraction from column chromatography as a band onto the pTLC plate. Develop the plate in a saturated chromatographic chamber. Visualize the separated bands under UV light (254 nm and 365 nm). Scrape the band corresponding to the desired flavanone. Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to yield the purified this compound.[2]

Visualization of Workflow and Biological Activity

The following diagrams illustrate the experimental workflow for the isolation of the target flavanone and its mechanism of action as an ABCG2 inhibitor.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Final Product Collection Collection of A. indica (Bark/Flowers) Preparation Washing, Drying, and Grinding Collection->Preparation Methanol_Extraction Methanol Extraction Preparation->Methanol_Extraction Filtration Filtration & Concentration Methanol_Extraction->Filtration Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Filtration->Partitioning Concentration Concentration of Ethyl Acetate Fraction Partitioning->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography pTLC Preparative TLC Column_Chromatography->pTLC Pure_Compound Pure 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone pTLC->Pure_Compound G cluster_cell Cancer Cell cluster_result Result ABCG2 ABCG2 Transporter Drug_Out Anticancer Drug (Extracellular) ABCG2->Drug_Out Efflux Drug_In Anticancer Drug (Intracellular) Drug_In->ABCG2 Binding Drug_Accumulation Increased Intracellular Drug Concentration Drug_Out->Drug_In Influx Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->Inhibition Inhibition->ABCG2 Inhibition Cell_Death Enhanced Cancer Cell Death Drug_Accumulation->Cell_Death

References

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in Sophora flavescens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a prenylated flavonoid found in Sophora flavescens. This document details the compound's physicochemical properties, quantitative data regarding its biological activity and presence in its natural source, detailed experimental protocols for its isolation and functional analysis, and an exploration of its known and hypothesized mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a natural flavonoid characterized by a flavanone (B1672756) core structure substituted with three hydroxyl groups, a methoxy (B1213986) group, and a lipophilic prenyl group.[1] This substitution pattern, particularly the prenyl moiety, is often associated with enhanced biological activity.[2] This compound is found in several plant species, notably within the Fabaceae family, with the root of Sophora flavescens (Ku Shen) being a significant source.[3][4] Sophora flavescens has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory disorders, ulcers, and skin diseases.[5] Modern research has identified flavonoids and alkaloids as its major bioactive components.[5]

The primary and most well-documented biological activity of this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein pivotal in the development of multidrug resistance (MDR) in cancer cells.[4][6][7] Its ability to modulate this transporter makes it a compound of significant interest for its potential to overcome chemoresistance in cancer therapy.[4][8]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its extraction, isolation, and formulation.

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[1]
Molecular Formula C₂₁H₂₂O₆[1]
Molecular Weight 370.4 g/mol [1]
CAS Number 1268140-15-3[1]
Appearance Powder[1]
Purity (Typical) >98%[1]
Solubility 10 mM in DMSO[1]
XLogP3 3.5[1]
Topological Polar Surface Area 96.2 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]

Quantitative Data

Biological Activity

The inhibitory potency of this compound has been quantified against the ABCG2 transporter.

CompoundTargetAssayCell LineIC₅₀ (µM)Reference
This compoundABCG2Pheophorbide A accumulationNCI-H460 (Human non-small cell lung carcinoma)6.6[4][6][7]
Yield from Natural Source

While specific quantification for this compound in Sophora flavescens is not extensively documented, studies on total prenylated flavonoids provide a valuable reference for extraction potential.

Source MaterialExtraction MethodTargetYieldReference
Roots of Sophora flavescensUltrasound-assisted extraction with hydrophobic ionic liquidTotal Prenylated Flavonoids7.38 mg/g[3]

Biological Activities and Signaling Pathways

ABCG2 Inhibition and Reversal of Multidrug Resistance

The most established mechanism of action for this flavanone is the inhibition of the ABCG2 transporter.[4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to expel a wide array of substrates, including many chemotherapeutic drugs, from cancer cells, thereby reducing their efficacy and leading to multidrug resistance (MDR).[3] By inhibiting ABCG2, this compound blocks this efflux, increasing the intracellular accumulation of anticancer drugs and potentially restoring their cytotoxic effects.[1][9] The mechanism is believed to involve competitive inhibition at the substrate-binding site. Furthermore, the PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane, suggesting another potential, indirect target for modulating its activity.[9]

cluster_membrane Cell Membrane cluster_cell Cancer Cell ABCG2 ABCG2 Transporter ADP ADP + Pi ABCG2->ADP Drug_out Chemotherapy Drug (Extracellular) ABCG2->Drug_out Efflux Drug_in Chemotherapy Drug (Intracellular) Drug_in->ABCG2 Binds to Transporter ATP ATP ATP->ABCG2 Provides Energy Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits

Mechanism of ABCG2 inhibition by the flavanone.
Antimutagenic Activity via CYP1A Inhibition

This compound has demonstrated antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens.[1] This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes.[1] These enzymes are responsible for converting heterocyclic amines, often found in cooked foods, into highly reactive mutagenic compounds that can damage DNA and initiate carcinogenesis.[1] By inhibiting CYP1A, the flavanone prevents the formation of these harmful mutagens.[1]

ProCarcinogen Pro-carcinogen (e.g., Heterocyclic Amine) CYP1A CYP1A Enzymes ProCarcinogen->CYP1A Metabolic Activation Mutagen Reactive Mutagen CYP1A->Mutagen DNA DNA Mutagen->DNA Attacks DNADamage DNA Damage & Carcinogenesis DNA->DNADamage Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->CYP1A Inhibits

Inhibition of CYP1A prevents metabolic activation of pro-carcinogens.
Hypothesized Anti-inflammatory Activity

While direct studies on this specific flavanone are limited, flavonoids as a class are well-known for their anti-inflammatory effects.[4][10] These effects are often attributed to the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]

cluster_pathway Hypothesized NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB IκBα Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->IKK Inhibits (Hypothesized) Start Plant Material (*Sophora flavescens* roots) Prep Preparation (Drying, Powdering) Start->Prep Extract Solvent Extraction (e.g., Methanol or Ethanol) Prep->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude->Partition Fraction Ethyl Acetate Fraction (Flavonoid-rich) Partition->Fraction CC Column Chromatography (Silica Gel) Fraction->CC Fractions Collect Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Purified Purified Fractions TLC->Purified pTLC Preparative TLC or HPLC Purified->pTLC Final Pure 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone pTLC->Final

References

The Chemical Synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest for its potential therapeutic applications, notably as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance in cancer.[1] This document outlines a detailed, three-step synthetic pathway, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound is a natural product that has demonstrated potent biological activity.[2][3] Prenylated flavonoids, a class of natural products characterized by the addition of a prenyl group to the flavonoid scaffold, often exhibit enhanced biological potency and modified pharmacokinetic profiles.[1] The synthesis of this complex molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity, particularly in the final prenylation step. This guide details a robust synthetic route commencing with a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the flavanone (B1672756) core, and culminating in a regioselective C-8 prenylation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process as illustrated in the workflow diagram below. The synthesis begins with the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone (B23981) and 3-hydroxy-4-methoxybenzaldehyde to yield a chalcone (B49325) intermediate. This is followed by the intramolecular cyclization of the chalcone to form the flavanone core. The final step is the regioselective introduction of a prenyl group at the C-8 position of the flavanone.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Flavanone Cyclization cluster_2 Step 3: C-8 Prenylation A 2',4',6'-Trihydroxyacetophenone C Chalcone Intermediate A->C Base (e.g., KOH) Ethanol, rt B 3-Hydroxy-4'-methoxybenzaldehyde B->C Base (e.g., KOH) Ethanol, rt D Chalcone Intermediate E 5,7,3'-Trihydroxy-4'-methoxyflavanone D->E Acid or Base catalyst Reflux F 5,7,3'-Trihydroxy-4'-methoxyflavanone G Final Product F->G 1. Prenyl Bromide, K2CO3 2. Claisen Rearrangement ABCG2_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_out Chemotherapy Drug ABCG2->Drug_out ATP-dependent Drug_in Chemotherapy Drug Drug_in->ABCG2 Efflux Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Increased intracellular concentration leads to Extracellular Extracellular Space Drug_out->Extracellular Flavanone This compound Flavanone->ABCG2 Inhibition Extracellular->Drug_in

References

An In-depth Technical Guide to 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for the prenylated flavanone (B1672756), 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. This natural compound, found in plants such as Azadirachta indica (Neem) and Sophora flavescens, has garnered significant scientific interest due to its potent biological activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent.[1] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising molecule.

Physicochemical Properties

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one
Synonyms -
CAS Number 1268140-15-3[2]
Molecular Formula C₂₁H₂₂O₆[2]
Chemical Structure

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 370.4 g/mol [2]
Appearance Powder
Purity >98%[2]
Solubility 10 mM in DMSO
XLogP3 3.5
Topological Polar Surface Area 96.2 Ų
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 4
Exact Mass 370.141638 g/mol
Storage Temperature -20℃[3]

Biological Activity and Signaling Pathways

The primary biological activities of this compound that have been reported are its roles as an inhibitor of the ABCG2 transporter and as an antimutagenic agent.

Inhibition of ABCG2 Transporter

This compound is a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1][4] ABCG2 is a transmembrane protein that actively transports a wide variety of substrates, including many chemotherapeutic drugs, out of cells.[1] This efflux mechanism is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting ABCG2, this flavanone can increase the intracellular concentration of anticancer drugs, potentially reversing MDR and enhancing the efficacy of chemotherapy.[4] The reported half-maximal inhibitory concentration (IC₅₀) for ABCG2 inhibition is 6.6 μM.[5]

ABCG2_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Accumulation Increased Intracellular Drug Concentration Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition CellDeath Enhanced Cell Death Accumulation->CellDeath Extracellular Extracellular Space

Inhibition of ABCG2-mediated drug efflux by the flavanone.
Antimutagenic Activity

This flavanone has also demonstrated antimutagenic properties through the inhibition of cytochrome P450 enzymes, specifically CYP1A. These enzymes are involved in the metabolic activation of pro-carcinogens, such as heterocyclic amines found in cooked foods, into mutagenic compounds that can damage DNA. By inhibiting CYP1A, this compound can prevent the formation of these mutagens, thereby reducing the risk of DNA damage and potential carcinogenesis.

Antimutagenic_Activity Procarcinogen Pro-carcinogen (e.g., Heterocyclic Amine) CYP1A Cytochrome P450 1A Procarcinogen->CYP1A Metabolic Activation Mutagen Mutagenic Compound CYP1A->Mutagen DNA_Damage DNA Damage Mutagen->DNA_Damage Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->CYP1A Inhibition

Inhibition of pro-carcinogen activation by the flavanone.

Experimental Protocols

Isolation from Azadirachta indica (Neem)

The following is a general protocol for the isolation of this compound from the bark of Azadirachta indica.

3.1.1. Plant Material Preparation

  • Collect fresh bark from mature Azadirachta indica trees.

  • Wash the bark thoroughly with distilled water to remove impurities.

  • Air-dry the bark in the shade until it becomes brittle.

  • Grind the dried bark into a coarse powder.

3.1.2. Extraction

  • Macerate the powdered bark with methanol (B129727) at room temperature for an extended period (e.g., 72 hours).

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.3. Fractionation

  • Suspend the crude methanol extract in a mixture of methanol and water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The target flavanone is expected to be in the more polar fractions.

3.1.4. Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography using silica (B1680970) gel as the stationary phase.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Pool the fractions containing the desired compound and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Isolation_Workflow Start Azadirachta indica Bark Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative TLC / HPLC TLC->Purification Final_Product Pure 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Purification->Final_Product

General workflow for the isolation of the flavanone.
ABCG2 Inhibition Assay (Pheophorbide A Accumulation Assay)

This assay is used to determine the inhibitory effect of the flavanone on the ABCG2 transporter.

3.2.1. Materials

  • NCI-H460 human non-small cell lung carcinoma cell line overexpressing ABCG2.

  • Pheophorbide A (PhA), a fluorescent substrate of ABCG2.

  • This compound.

  • Fumitremorgin C or another known ABCG2 inhibitor as a positive control.

  • Cell culture medium, 96-well plates, and other standard cell culture equipment.

  • Flow cytometer or fluorescence plate reader.

3.2.2. Protocol

  • Seed the NCI-H460 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds or controls. Incubate for 1-2 hours at 37°C.

  • Add Pheophorbide A to each well at a final concentration of 10 µM and incubate for an additional 30-60 minutes.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Measure the intracellular fluorescence of Pheophorbide A using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of the flavanone indicates inhibition of ABCG2-mediated efflux.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the flavanone.

Antimutagenicity Assay (Ames Test)

This assay assesses the ability of the flavanone to inhibit the mutagenic effects of a known mutagen.

3.3.1. Materials

  • Salmonella typhimurium strains (e.g., TA98 or TA100) that are histidine auxotrophs.

  • S9 fraction (from rat liver) for metabolic activation.

  • A known mutagen (e.g., a heterocyclic amine).

  • This compound.

  • Minimal glucose agar (B569324) plates.

3.3.2. Protocol

  • Prepare a mixture containing the Salmonella typhimurium strain, the S9 mix, the known mutagen, and various concentrations of this compound.

  • Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

  • Add top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant reduction in the number of revertant colonies in the presence of the flavanone compared to the control (mutagen alone) indicates its antimutagenic activity.

Conclusion

This compound is a natural flavonoid with significant potential in the fields of oncology and chemoprevention. Its ability to inhibit the ABCG2 multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens highlights its promise as a lead compound for drug development. This technical guide provides a foundational understanding of its physicochemical properties and biological activities, along with detailed experimental protocols to facilitate further research and development efforts. Further studies are warranted to fully elucidate its therapeutic potential and to explore its pharmacokinetic and pharmacodynamic profiles in in vivo models.

References

The Biological Versatility of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

Abstract

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid isolated from sources such as Sophora flavescens and Azadirachta indica, has emerged as a compound of significant interest in pharmacological research.[1][2] Its unique chemical architecture, featuring a flavanone (B1672756) core modified with hydroxyl, methoxy, and a lipophilic prenyl group, underpins its diverse biological activities.[1] This technical guide provides a comprehensive examination of the known biological functions of this flavanone, with a primary focus on its well-documented role as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key factor in multidrug resistance in cancer. Furthermore, this document explores its potential antioxidant, anti-inflammatory, and cytotoxic properties, supported by data from structurally related compounds where direct evidence is limited. Detailed experimental protocols for key biological assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Activity: ABCG2 Inhibition

The most extensively characterized biological function of this compound is its potent inhibition of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).[1][2][3] ABCG2 is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively extruding a wide array of chemotherapeutic agents, thereby reducing their intracellular efficacy.[1] Inhibition of ABCG2 can restore the sensitivity of cancer cells to these drugs, making it a promising strategy in oncology.[1]

Quantitative Data: ABCG2 Inhibition

The inhibitory potency of this compound against the ABCG2 transporter has been quantified with a half-maximal inhibitory concentration (IC50) of 6.6 μM.[3]

CompoundTargetAssayCell LineIC50 (μM)Reference
This compoundABCG2Pheophorbide A accumulationNCI-H460 (Human non-small cell lung carcinoma)6.6[3]
Signaling Pathway: ABCG2 Inhibition and PI3K/Akt Pathway

The PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane. Inhibition of this pathway can disrupt the localization of ABCG2, which may contribute to the reversal of multidrug resistance. While the direct effect of this compound on this pathway is not fully elucidated, it represents a potential indirect mechanism for its ABCG2-inhibitory effects.

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition PI3K_Akt PI3K/Akt Pathway Flavanone->PI3K_Akt Potential Inhibition? Drug_Accumulation Intracellular Drug Accumulation PI3K_Akt->ABCG2 Promotes trafficking to membrane Cell_Death Apoptosis/ Cell Death Drug_Accumulation->Cell_Death Drug_Extracellular Extracellular Drug Drug_Extracellular->Drug

ABCG2 transporter inhibition by the flavanone.
Experimental Protocol: ABCG2 Inhibition (Pheophorbide A Accumulation Assay)

This assay determines the ability of a compound to inhibit the efflux activity of the ABCG2 transporter using a fluorescent substrate, pheophorbide A (PhA).

Materials:

  • Human NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2.

  • Pheophorbide A (PhA).

  • This compound.

  • Positive control (e.g., Fumitremorgin C).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • DMSO.

  • 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the NCI-H460/ABCG2 cells in a 96-well plate and culture overnight to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Treatment: Remove the culture medium and add the different concentrations of the flavanone or positive control to the cells. Include a vehicle control (DMSO).

  • Substrate Addition: Add PhA to all wells at a final concentration.

  • Incubation: Incubate the plate for a specified time (e.g., 2-20 hours) at 37°C in a CO2 incubator.

  • Fluorescence Measurement: After incubation, wash the cells with PBS and measure the intracellular fluorescence of PhA using a microplate reader.

Data Analysis:

  • Calculate the percentage of PhA accumulation in treated cells relative to the vehicle control.

  • Plot the percentage of accumulation against the logarithm of the compound concentration to determine the IC50 value.

Potential Biological Activities

While the inhibition of ABCG2 is well-established, preliminary evidence and the general properties of flavonoids suggest that this compound may also possess antioxidant, anti-inflammatory, and cytotoxic activities. Direct quantitative data for this specific compound is limited; therefore, data from the structurally similar prenylated flavanone, sophoranone, is included for comparative purposes.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl groups in the structure of this compound suggest it likely possesses antioxidant capabilities.[1]

Hypothesized Mechanism: The flavanone can donate a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in the production of pro-inflammatory mediators.[1]

Quantitative Data for a Structurally Similar Compound (Sophoricoside):

CompoundTargetIC50 (μM)Reference
Sophoricoside (B191293)IL-66.1[4]
SophoricosideCOX-24.4[4]

Signaling Pathways: NF-κB and MAPK

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Stimuli->MAPK IKK IKK Stimuli->IKK Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->MAPK Inhibition Flavanone->IKK Inhibition NFkB NF-κB MAPK->NFkB NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene_Expression Transcription

Modulation of NF-κB and MAPK pathways by the flavanone.
Cytotoxic Activity

Several flavonoids have demonstrated cytotoxic effects against various cancer cell lines. Sophoranone, a closely related prenylated flavanone, has shown potent cytotoxic activity.

Quantitative Data for Sophoranone:

CompoundCell LineIC50 (μM)Reference
SophoranoneH460 (Lung Carcinoma)4.67[5]

Experimental Protocols for Potential Activities

The following are generalized protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Prepare DPPH solution and flavanone dilutions mix Mix DPPH solution with flavanone start->mix incubate Incubate in the dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Workflow for the DPPH antioxidant assay.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the flavanone in methanol.

  • Add the flavanone solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory)

Principle: This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway for converting arachidonic acid to prostaglandins.

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes, heme, and a colorimetric substrate.

  • Add the assay buffer, heme, enzyme, and various concentrations of the flavanone to a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the reaction kinetically by measuring the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the flavanone for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 1.5-4 hours.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at approximately 492-570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a promising natural product with a well-defined and potent inhibitory activity against the ABCG2 multidrug resistance transporter. This activity alone positions it as a valuable candidate for further investigation in oncology, particularly in overcoming chemoresistance. While its antioxidant, anti-inflammatory, and direct cytotoxic effects require more specific investigation, the known properties of related flavonoids and its chemical structure strongly suggest its potential in these areas. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to fully elucidate the therapeutic potential of this versatile molecule. Further studies are warranted to confirm these additional biological activities and to explore its in vivo efficacy and pharmacokinetic profile.

References

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Potent Inhibitor of the ABCG2 Transporter for Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively removing a broad spectrum of chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[1][2] The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a prominent member of this family and a critical player in MDR.[3][4] Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as a promising source of ABCG2 inhibitors.[3] Among these, the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone has demonstrated potent inhibitory activity against ABCG2, highlighting its potential as a chemosensitizing agent in cancer therapy.[4][5]

This technical guide provides a comprehensive overview of this compound as an ABCG2 inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology and related fields.

Quantitative Data Presentation: Inhibitory Activity against ABCG2

The inhibitory potency of this compound against the ABCG2 transporter has been quantified and compared with other flavonoids. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

CompoundCell LineSubstrateIC50 (µM)Reference
This compound NCI-H460Pheophorbide A6.6[4][5]
8-Prenylnaringenin--2.16-27.0[6]
Xanthohumol--2.16-27.0[6]
Isoxanthohumol--2.16-27.0[6]
Hesperetin (non-prenylated counterpart)--Not a potent inhibitor; acts as a substrate[1]
Fumitremorgin C (Positive Control)NCI-H460Pheophorbide A-[1]

Mechanism of Action

The primary mechanism by which this compound exerts its effect is through the direct inhibition of the ABCG2 transporter's efflux function.[1][2] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, thereby restoring their cytotoxic effects on cancer cells.[1]

The interaction of flavonoids with ABCG2 is thought to be competitive or partially competitive, suggesting that they may bind to the substrate-binding pocket of the transporter.[7] A noteworthy characteristic of many flavonoid inhibitors is their ability to block the transport function of ABCG2 without significantly impacting its ATPase activity. This suggests that these flavonoids are not substrates for transport themselves but rather act as antagonists.[7] The presence of the lipophilic prenyl group on the flavanone core is believed to enhance its interaction with the cell membrane and the transporter protein, contributing to its potent inhibitory activity.[4]

Furthermore, the expression and localization of ABCG2 can be regulated by intracellular signaling pathways. The PI3K/Akt signaling pathway, for instance, has been implicated in the regulation of ABCG2 expression.[1][5] Inhibition of this pathway can potentially lead to reduced ABCG2 levels at the cell surface, further contributing to the reversal of multidrug resistance.

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Drug ABCG2->Chemo_out Efflux ADP ADP + Pi ABCG2->ADP Chemo_in Chemotherapeutic Drug Chemo_in->ABCG2 Binds to Sensitivity Drug Sensitivity Resistance Multidrug Resistance Chemo_out->Resistance Leads to Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits Flavanone->Sensitivity Promotes ATP ATP ATP->ABCG2 Hydrolysis PI3K PI3K Akt Akt PI3K->Akt Activates Akt->ABCG2 Regulates Expression & Trafficking PhA_Assay_Workflow start Start seed_cells Seed ABCG2-overexpressing cells (e.g., NCI-H460) in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere replace_medium Replace medium with medium containing Pheophorbide A and test compound adhere->replace_medium incubate Incubate for a defined period (e.g., 2 hours) at 37°C replace_medium->incubate wash_cells Wash cells to remove extracellular PhA incubate->wash_cells measure_fluorescence Measure intracellular fluorescence (Flow Cytometry or Plate Reader) wash_cells->measure_fluorescence analyze Analyze data to determine IC50 value measure_fluorescence->analyze end End analyze->end

References

Unveiling the Antioxidant Potential of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated antioxidant properties of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest in pharmacological research. While direct experimental data on the antioxidant capacity of this specific molecule is limited in current scientific literature, its structural features strongly suggest a potential for significant antioxidant activity. This document outlines the theoretical basis for this activity, provides detailed experimental protocols for its evaluation, and presents visual workflows and potential signaling pathways for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the flavonoid family, a class of polyphenolic compounds renowned for their antioxidant effects. The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure, particularly the number and arrangement of hydroxyl groups and other substituents. Although this compound is primarily recognized for its potent inhibition of the ATP-binding cassette transporter G2 (ABCG2), its chemical architecture suggests it may also play a role in mitigating oxidative stress. This guide will delve into the structural basis for its predicted antioxidant activity and provide the necessary methodologies to empirically validate this hypothesis.

Structural Basis for Antioxidant Activity

The antioxidant activity of flavonoids is largely dependent on their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] The structure of this compound possesses several key features that are associated with antioxidant potential:

  • Hydroxyl Groups (-OH): The presence of three hydroxyl groups on the flavanone (B1672756) backbone is a primary indicator of potential antioxidant activity.[1][2] These groups can readily donate a hydrogen atom to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.[1] The B-ring hydroxyl configuration is a particularly important determinant of radical scavenging activity.[1]

  • Prenyl Group: The 8-prenyl substituent may enhance the lipophilicity of the molecule.[3] This increased affinity for biological membranes could improve its interaction with lipid-soluble free radicals and enhance its protective effects within cellular membrane environments.[3]

  • Flavanone Core: The core flavanone structure, with its specific arrangement of aromatic rings and a carbonyl group, contributes to the overall electronic properties of the molecule, influencing its ability to stabilize and delocalize the radical formed after hydrogen donation.

While these structural characteristics provide a strong theoretical foundation for the antioxidant potential of this compound, empirical validation through standardized assays is essential.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from antioxidant assays (e.g., IC50 values from DPPH or ABTS assays, or TEAC values from FRAP and ORAC assays) for this compound are not available. The following sections provide the experimental frameworks to generate such data.

Experimental Protocols for Antioxidant Capacity Assessment

To elucidate the antioxidant profile of this compound, a battery of assays based on different mechanisms is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5]

Principle: The DPPH radical is a stable free radical with a deep purple color, exhibiting maximum absorbance around 517 nm.[4][5] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow and a decrease in absorbance.[5]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an accurately weighed amount of DPPH in methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.[4]

    • DPPH Working Solution: Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare serial dilutions of a standard antioxidant such as ascorbic acid, quercetin, or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[7][8]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate.[7] The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm.[9] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is measured as a decrease in absorbance.[7]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Test Compound and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the various concentrations of the test compound, positive control, or solvent to the wells of a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.[10]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[9]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant.[11] The intensity of the blue color, measured by the absorbance at 593 nm, is proportional to the reducing power of the antioxidant.[12]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

    • Test Compound and Positive Control (e.g., Trolox or FeSO₄): Prepare as previously described.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound, positive control, or blank to the wells.

    • Add 220 µL of the FRAP reagent to each well.[12]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11]

    • Measure the absorbance at 593 nm.[12]

  • Data Analysis:

    • Create a standard curve using a known antioxidant (e.g., Trolox or FeSO₄).

    • Express the FRAP value of the sample in terms of µmol Trolox equivalents per gram or µmol of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[13][14]

Principle: A peroxyl radical generator, such as AAPH, induces the decay of a fluorescent probe, like fluorescein (B123965).[14] An antioxidant can quench these peroxyl radicals, thus protecting the fluorescent probe from degradation and preserving the fluorescent signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14]

Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (75 mM, pH 7.4):

    • Fluorescein Working Solution: Prepare a dilute solution of fluorescein in the phosphate buffer.[14]

    • AAPH Solution: Prepare fresh by dissolving AAPH in the phosphate buffer.[14]

    • Test Compound and Positive Control (Trolox): Prepare in a suitable solvent and dilute with the phosphate buffer.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.[14]

    • Add 25 µL of the test compound, Trolox standard, or buffer (for the blank) to the appropriate wells.[15]

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[15]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[15]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC values of the samples as Trolox equivalents.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Working Solution mix Mix Sample/Standard with ABTS•+ Solution prep_abts->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (734 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_teac Determine TEAC calculate->determine_teac FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (593 nm) incubate->measure calculate Calculate FRAP Value (TEAC) measure->calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, & Standards add_reagents Add Fluorescein & Sample/Standard to Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_aaph Initiate with AAPH pre_incubate->add_aaph measure Kinetic Fluorescence Measurement add_aaph->measure calculate_auc Calculate Area Under Curve (AUC) measure->calculate_auc determine_orac Determine ORAC Value (TEAC) calculate_auc->determine_orac Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->Keap1 Modifies Cys residues Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Basal State Nrf2_free Nrf2 Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Proteins Antioxidant Proteins Genes->Proteins Proteins->ROS Neutralizes

References

The Anti-inflammatory Potential of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has primarily been investigated for its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein associated with multidrug resistance in cancer.[1][2][3][4] While direct experimental evidence for its anti-inflammatory activity is limited, the broader class of flavonoids, particularly prenylated flavonoids and structurally similar compounds like hesperetin, are well-documented for their significant anti-inflammatory and antioxidant properties.[1][5][6] This technical guide consolidates the available data on related compounds to build a strong hypothesis for the anti-inflammatory mechanisms of this compound. It is proposed that this compound exerts anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[1][6] This document provides a comprehensive overview of these hypothesized mechanisms, detailed experimental protocols for their investigation, and quantitative data from structurally related flavonoids to guide future research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research.

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] The addition of a prenyl group to the flavonoid scaffold, as seen in this compound, can enhance lipophilicity and modulate biological activity, often leading to increased potency.[5][6]

This compound has been isolated from various plant sources, including species from the Fabaceae family such as Sophora flavescens.[1][2] Its most well-documented activity is the potent inhibition of the ABCG2 transporter, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[1][3][4] This activity is significant for its potential to reverse multidrug resistance in cancer therapy.[2][5] Given the established anti-inflammatory properties of flavonoids, it is highly probable that this compound also possesses clinically relevant anti-inflammatory effects. This whitepaper will explore these potential mechanisms in detail.

Hypothesized Anti-inflammatory Mechanisms of Action

Based on the known activities of related flavonoids, the anti-inflammatory effects of this compound are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.[1][6] These pathways are critical regulators of the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Flavonoids are known to interfere with this pathway at multiple points, including the inhibition of IKK activation and the subsequent degradation of IκB.[4]

NF_kB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription (Cytokines, Chemokines, COX-2, iNOS) NFkB->Gene_Transcription Induces Flavanone This compound (Hypothesized Inhibition) Flavanone->IKK MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_JNK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Induces Flavanone This compound (Hypothesized Inhibition) Flavanone->MAPKK Flavanone->p38_JNK Experimental_Workflow Start Compound Preparation (Dissolve in DMSO) Treatment Treatment with This compound Start->Treatment Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Stimulation->Treatment Incubation Incubation Treatment->Incubation Assay Endpoint Assays (e.g., Griess, ELISA, Western Blot) Incubation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis

References

Structure Elucidation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone. This prenylated flavanone (B1672756), identified in plant species such as Sophora flavescens and Azadirachta indica, is of significant interest due to its biological activities, including its potent inhibition of the ABCG2 transporter, a protein associated with multidrug resistance in cancer.[1][2][3][4] The precise determination of its chemical structure is fundamental for understanding its mechanism of action and for guiding further research and development.

This document outlines the integrated spectroscopic and spectrometric workflow used to confirm the compound's identity, presenting expected quantitative data in structured tables and detailing the requisite experimental protocols.

Physicochemical and Structural Properties

This compound is a flavonoid characterized by a C6-C3-C6 flavanone core. Key structural features include three hydroxyl groups, one methoxy (B1213986) group, and a C5-isoprenoid (prenyl) unit attached to the A-ring. These features are pivotal for its biological activity and are the primary targets for spectroscopic analysis.

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[1]
Molecular Formula C₂₁H₂₂O₆[1]
Molecular Weight 370.4 g/mol [1]
Exact Mass 370.141638 g/mol [1]
CAS Number 1268140-15-3[1]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone[1][5]

The Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound is a systematic, multi-step process. It begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic analyses that provide complementary information to piece together the final structure.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structure Confirmation Isolation Crude Plant Extract (e.g., Sophora flavescens) ColumnChromatography Column Chromatography (Silica Gel) Isolation->ColumnChromatography HPLC Preparative HPLC (C18 Column) ColumnChromatography->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis IR FT-IR Spectroscopy HPLC->IR MS Mass Spectrometry (HRMS) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) HPLC->NMR_1D Elucidation Final Structure Elucidation UV_Vis->Elucidation IR->Elucidation MS->Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Elucidation G cluster_main 2D NMR Correlation Logic H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Confirmed Structure COSY->Structure Identifies spin systems (e.g., H-2/H-3) HSQC->Structure Assigns protons to directly attached carbons HMBC->Structure Connects fragments (e.g., Prenyl C-1" to A-ring C-8) G ABCG2 ABCG2 Transporter Drug_out Chemotherapeutic Drug ABCG2->Drug_out ATP-dependent Efflux Drug_in Drug Drug_out->Drug_in Enters Cell Drug_in->ABCG2 Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits Efflux Drug Efflux (Resistance) Accumulation Increased Drug Accumulation (Sensitization)

References

A Technical Guide to 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone: Spectroscopic Data, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. While detailed experimental spectroscopic data is not widely available in public databases, this document collates known physicochemical properties, expected spectral characteristics based on its structure, a generalized experimental protocol for its isolation and characterization, and a summary of its primary biological activity.

Physicochemical Properties

This compound is a natural flavonoid that has been isolated from plants such as the bark and flowers of Azadirachta indica (Neem tree) and species of the Sophora genus.[1][2] Its structure features a flavanone core with three hydroxyl groups, one methoxy (B1213986) group, and a prenyl group, which contributes to its lipophilicity and influences its biological interactions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[4]
Molecular Formula C₂₁H₂₂O₆[2][4]
Molecular Weight 370.4 g/mol [2][4]
CAS Number 1268140-15-3[4]
Appearance Powder[2][4]
Purity (Typical) >98%[2]
Solubility Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[4][5]
XLogP3 3.5[4]
Topological Polar Surface Area 96.2 Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 6[4]

Spectroscopic Data (Expected Characteristics)

While specific datasets are scarce, the structural features of this compound allow for the prediction of its characteristic spectral data.

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
UV Spectroscopy Absorption bands characteristic of the flavanone skeleton.
IR Spectroscopy Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) functional groups.[4]
¹H NMR Signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the flavanone C-ring, the methoxy group protons, and the protons of the prenyl group.[4]
¹³C NMR Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon, and the carbons of the prenyl substituent.[4]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (Exact Mass: 370.141638 g/mol ).[4] High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition.[1]

Biological Activity: ABCG2 Inhibition

The most well-documented biological activity of this compound is its role as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP).[1][4] ABCG2 is a transmembrane protein that functions as an efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs, from cells.[1][6] This action is a major cause of multidrug resistance (MDR) in cancer cells.[3][6] By inhibiting ABCG2, this flavanone can reverse multidrug resistance by preventing the efflux of anticancer drugs, thereby increasing their intracellular concentration and enhancing their efficacy.[4][6]

Table 3: In Vitro Biological Activity

TargetActivityIC₅₀ ValueSource
ABCG2 (BCRP) Transporter Inhibition6.6 μM[7]

The mechanism of inhibition is believed to be multifactorial and may involve competitive inhibition at the substrate-binding site or non-competitive inhibition through binding to an allosteric site.[1]

ABCG2_Inhibition cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug ABCG2 ABCG2 Transporter (Efflux Pump) Drug_in->ABCG2 Binds to Accumulation Increased Intracellular Drug Concentration Drug_out Extracellular Extracellular Space Drug_out->Extracellular ABCG2->Drug_out Pumps out Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits CellDeath Enhanced Cytotoxicity & Cell Death Accumulation->CellDeath Extracellular->Drug_in

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental Protocols

1. Plant Material Preparation and Extraction

  • Collection and Preparation : Collect fresh plant material (e.g., bark of Azadirachta indica).[2] Wash the material to remove impurities, air-dry it in the shade until brittle, and then grind it into a coarse powder.[2]

  • Extraction : Macerate the powdered plant material in methanol (B129727) at room temperature.[2] Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]

2. Fractionation and Purification

  • Liquid-Liquid Partitioning : Sequentially partition the crude extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.[2]

  • Column Chromatography : Subject the fraction containing the target compound (typically the ethyl acetate fraction) to column chromatography using a silica (B1680970) gel stationary phase.[1][2] Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol) to achieve initial separation.[2] Monitor the fractions using Thin-Layer Chromatography (TLC).[1]

  • Preparative Chromatography : Further purify the fractions enriched with the target compound using preparative High-Performance Liquid Chromatography (HPLC) or preparative TLC (pTLC).[1][2] For pTLC, a common mobile phase is Chloroform:Methanol (e.g., 9:1 v/v).[2] Visualize bands under UV light, scrape the band corresponding to the desired flavanone, and elute the compound from the silica with methanol.[2]

3. Structural Elucidation

Confirm the structure of the purified compound using a combination of spectroscopic methods as outlined in Table 2.[1] This involves ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and high-resolution mass spectrometry to determine the detailed chemical structure, exact molecular weight, and elemental composition.[1]

Isolation_Workflow cluster_spectroscopy Spectroscopic Analysis A Plant Material (e.g., A. indica bark) B Drying & Grinding A->B C Solvent Extraction (Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Fractionation (e.g., Ethyl Acetate Fraction) E->F G Column Chromatography (Silica Gel) F->G H TLC Monitoring G->H I Preparative HPLC / pTLC G->I H->G J Pure Compound I->J K Structural Elucidation J->K L Mass Spectrometry (MS) K->L M NMR (1H, 13C, 2D) K->M N UV-Vis & IR K->N

Caption: General workflow for the isolation and characterization of the target flavanone.

References

An In-depth Technical Guide on the Predicted ADME Profile of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone. Due to the limited availability of direct experimental data for this specific compound, this report leverages in silico predictive models based on its known physicochemical properties. The guide also details established experimental protocols for assessing its primary biological activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a key factor in multidrug resistance. Furthermore, a predicted metabolic pathway is proposed, and relevant signaling pathways are visualized to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring prenylated flavonoid found in various plant species, including Sophora flavescens and Azadirachta indica.[1][2] Prenylated flavonoids are of significant interest in pharmacology due to their diverse biological activities, which are often enhanced by the presence of the lipophilic prenyl group.[3] This structural feature is thought to improve interaction with biological membranes.[4] The most well-documented activity of this compound is its potent inhibition of the ABCG2 transporter, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[5][6] ABCG2 is an efflux pump that plays a crucial role in multidrug resistance in cancer by expelling chemotherapeutic agents from cells.[1] By inhibiting this transporter, the flavanone can potentially restore cancer cell sensitivity to treatment. Additionally, it has been suggested to possess antimutagenic properties through the inhibition of cytochrome P450 1A (CYP1A) enzymes.[7]

Despite its therapeutic potential, a comprehensive ADME profile of this compound is not yet available in the scientific literature. Understanding the pharmacokinetic properties of a compound is critical for its development as a drug. This guide aims to bridge this gap by providing a robust in silico prediction of its ADME properties, alongside detailed experimental methodologies for its known biological activities.

Predicted Physicochemical and ADME Properties

The ADME profile of this compound was predicted using in silico models. The following tables summarize its key physicochemical characteristics and predicted ADME parameters.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[7]
Molecular FormulaC₂₁H₂₂O₆[7]
Molecular Weight370.40 g/mol [6]
XLogP33.5[7]
Topological Polar Surface Area (TPSA)96.2 Ų[7]
Hydrogen Bond Donors3[7]
Hydrogen Bond Acceptors6Predicted
Solubility in DMSO10 mM[7]

Table 2: Predicted ADME Profile

ParameterPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed by P-gp.
Distribution
Volume of Distribution (VDss)LowPrimarily distributed in the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityNoUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighExpected to have a high affinity for plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
Excretion
Total ClearanceLowExpected to have a slow elimination rate.

Predicted Metabolic Pathways

The metabolism of flavonoids typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this compound, the following metabolic transformations are predicted:

  • Phase I Metabolism: The presence of a methoxy (B1213986) group suggests that O-demethylation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a likely metabolic route.[8] The prenyl group may also be susceptible to oxidation.

  • Phase II Metabolism: The three hydroxyl groups are potential sites for glucuronidation and sulfation.[9][10] The 7-OH position is a common site for both reactions in flavonoids.[10] Glucuronidation often favors the 3-OH position, while sulfation may occur at the 4'-OH position.[10]

The following diagram illustrates the predicted metabolic pathway.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Passive Diffusion Portal Vein Portal Vein Enterocytes->Portal Vein Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Parent Compound This compound Systemic Circulation->Parent Compound Tissues->Systemic Circulation Phase I Metabolites O-demethylated & Oxidized derivatives Parent Compound->Phase I Metabolites CYP450 enzymes Phase II Metabolites Glucuronide & Sulfate conjugates Parent Compound->Phase II Metabolites UGTs, SULTs Phase I Metabolites->Phase II Metabolites UGTs, SULTs Bile Bile Phase II Metabolites->Bile Urine Urine Phase II Metabolites->Urine

Predicted ADME workflow for the flavanone.

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation Assay)

This assay determines the in vitro efficacy of this compound as an ABCG2 inhibitor.[5]

  • Cell Line: Human non-small cell lung carcinoma cells (NCI-H460) overexpressing ABCG2.

  • Substrate: Pheophorbide A (PhA), a fluorescent substrate of the ABCG2 transporter.

  • Positive Control: Fumitremorgin C, a known potent ABCG2 inhibitor.

  • Protocol:

    • Seed NCI-H460/ABCG2 cells in 96-well plates and allow them to adhere overnight.

    • Prepare stock solutions of the test compound and controls in dimethyl sulfoxide (B87167) (DMSO).

    • Replace the culture medium with a medium containing a fixed concentration of PhA and varying concentrations of the test compound.

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

    • Measure the intracellular fluorescence of PhA using a fluorescence plate reader.

  • Data Analysis: An increase in intracellular PhA fluorescence indicates inhibition of ABCG2. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow ABCG2 Inhibition Assay Workflow Cell Seeding Seed ABCG2-overexpressing cells in 96-well plates Compound Addition Add Pheophorbide A and varying concentrations of flavanone Cell Seeding->Compound Addition Incubation Incubate for 2 hours at 37°C Compound Addition->Incubation Fluorescence Measurement Measure intracellular fluorescence Incubation->Fluorescence Measurement Data Analysis Calculate IC50 value Fluorescence Measurement->Data Analysis

Workflow for the ABCG2 inhibition assay.
Antimutagenicity Assay (Ames Test)

This assay evaluates the potential of this compound to inhibit the mutagenic activity of pro-carcinogens.[7]

  • Bacterial Strain: A histidine-auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).

  • Metabolic Activation System: S9 fraction from the liver of Aroclor 1254-induced rats.

  • Mutagen: A known pro-carcinogen, such as a heterocyclic amine.

  • Protocol:

    • Prepare a mixture containing the bacterial strain, S9 mix, the mutagen, and varying concentrations of the flavanone.

    • Incubate the mixture.

    • Plate the mixture on a minimal glucose agar (B569324) medium.

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant reduction in the number of revertant colonies in the presence of the flavanone indicates antimutagenic activity.

Signaling Pathway: ABCG2 Inhibition

This compound exerts its chemosensitizing effect by directly inhibiting the ABCG2 transporter. This transporter utilizes ATP hydrolysis to efflux chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By blocking this efflux, the flavanone increases the intracellular concentration of these drugs, restoring their therapeutic efficacy.[5]

G cluster_cell Cancer Cell Chemotherapy Drug Chemotherapy Drug ABCG2 Transporter ABCG2 Chemotherapy Drug->ABCG2 Transporter Efflux Intracellular Drug Accumulation Intracellular Drug Accumulation Chemotherapy Drug->Intracellular Drug Accumulation Increased Influx Flavanone This compound Flavanone->ABCG2 Transporter Inhibition Cell Death Cell Death Intracellular Drug Accumulation->Cell Death

Mechanism of ABCG2 inhibition by the flavanone.

Conclusion

While direct experimental ADME data for this compound is currently lacking, in silico predictions provide valuable insights into its potential pharmacokinetic profile. The compound is predicted to have good oral absorption but may be subject to significant metabolism and high plasma protein binding. Its inhibitory effects on major CYP450 enzymes warrant consideration for potential drug-drug interactions. The well-established protocols for assessing its potent ABCG2 inhibitory activity provide a solid foundation for further preclinical development. Future research should focus on obtaining empirical ADME and pharmacokinetic data to validate these predictions and to fully elucidate the therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has attracted scientific interest for its potential therapeutic properties, including its activity as an inhibitor of the ABCG2 multidrug resistance transporter.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is essential for research and development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Vis Spectrophotometry. While specific methods for this exact molecule are not extensively published, the protocols presented here are adapted from robust methods developed for the structurally similar and well-researched compound, 8-prenylnaringenin (B1664708).[4][5][6]

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected for the analysis of this compound, based on data for related prenylflavanones.[4][5][7]

Table 1: HPLC-MS/MS Method Parameters

ParameterTypical Value
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Transition (Precursor > Product) To be determined empirically. For 8-prenylnaringenin (a close analog), a common transition is m/z 339.1 > 219.1
Collision Energy To be optimized for the specific instrument and compound

Table 2: Linearity and Limits of Quantification (LOQ)

MatrixLinearity Range (µg/mL)LOQ (µg/mL)
Serum/Plasma 0.05 - 750.05
Urine 0.01 - 750.01
Plant Extracts Dependent on concentration, typically requires dilution to fall within the linear range.-

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a robust and sensitive method for the quantification of this compound in biological matrices and plant extracts.[4]

1. Materials and Reagents

  • Reference standard of this compound (purity ≥98%)[8]

  • Internal Standard (IS), e.g., carbamazepine (B1668303) or a structurally related stable isotope-labeled compound[5]

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • 0.22 µm syringe filters

2. Sample Preparation

  • Biological Fluids (Serum, Plasma, Urine):

    • To 100 µL of the sample, add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.[4]

  • Plant Extracts (e.g., from Sophora flavescens): [2]

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4,000 x g for 15 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Redissolve the residue in a known volume of methanol, add the internal standard, and dilute as necessary to fall within the calibration curve range.

    • Filter through a 0.22 µm syringe filter prior to HPLC analysis.

3. HPLC-MS/MS Analysis

  • Use the parameters outlined in Table 1 . The MS/MS transitions for this compound and the internal standard must be optimized by infusing a standard solution into the mass spectrometer.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of the reference standard and a fixed concentration of the internal standard into a blank matrix.

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This protocol provides a simpler, more accessible method for the quantification of total prenylflavanones, including this compound, in extracts. This method is less specific than HPLC-MS/MS.[9]

1. Materials and Reagents

  • Reference standard of this compound (purity ≥98%)

  • Spectrophotometric grade methanol or ethanol

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Determination of Maximum Absorbance (λmax)

  • Prepare a solution of the reference standard in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many flavanones, this is typically around 280-370 nm.[7]

3. Sample Preparation

  • Prepare the plant extract as described in Protocol 1, Section 2 (Plant Extracts).

  • Dilute the final extract solution with methanol to an appropriate concentration where the absorbance falls within the linear range of the calibration curve.

4. Calibration and Quantification

  • Prepare a series of calibration standards of the reference compound in methanol with concentrations ranging from, for example, 1 to 20 µg/mL.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the diluted sample extract at the same λmax.

  • Calculate the concentration of the analyte in the sample using the equation of the calibration curve, accounting for the dilution factor.

Visualizations

Analytical Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction (e.g., Methanol) Cleanup Cleanup Extraction->Cleanup (e.g., SPE) Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC Separation Reconstitution->HPLC UV UV-Vis Detection Reconstitution->UV MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Metabolic Pathway of 8-Prenylnaringenin cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) 8PN 8-Prenylnaringenin Hydroxylation Hydroxylation (Prenyl group & B-ring) 8PN->Hydroxylation Epoxidation Epoxidation (Prenyl group) 8PN->Epoxidation Desaturation Desaturation (C-ring) 8PN->Desaturation Metabolites Metabolites Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Epoxidation->Glucuronidation Desaturation->Glucuronidation Glucuronidation->Metabolites Sulfation->Metabolites

References

Application Notes and Protocols for the HPLC Analysis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has demonstrated significant potential as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2). The overexpression of ABCG2 is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, which can lead to the failure of chemotherapy. By inhibiting this transporter, this compound can potentially restore the efficacy of anticancer drugs, making it a compound of high interest in oncological research and drug development.

These application notes provide a detailed framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to be adaptable for various research applications, from purity assessment to quantitative analysis in biological matrices.

HPLC Method for Analysis

A general reverse-phase HPLC method is suitable for the analysis of this compound and its potential degradation products. This method can be optimized to achieve baseline separation and accurate quantification.

Chromatographic Conditions (General Protocol)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower percentage of Mobile Phase B, gradually increasing to elute the analyte. A typical gradient might be: 0-20 min: 20-80% B 20-25 min: 80% B 25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization based on the specific HPLC system, column, and sample matrix.

Sample Preparation

For analysis, dissolve the compound in a suitable solvent such as methanol (B129727) or a mixture of the mobile phase to a concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide an example of how such data can be presented, based on typical values for related prenylated flavonoids.

Table 1: HPLC Method Validation Parameters (Illustrative Example)
ParameterResult
Retention Time (t_R) ~15-20 min (highly dependent on the specific method)
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Table 2: Biological Activity
AssayCell LineParameterValueReference
ABCG2 InhibitionNCI-H460IC₅₀6.6 µM[1]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: ABCG2 Inhibition Assay

This assay determines the ability of the compound to inhibit the efflux activity of the ABCG2 transporter.

  • Cell Culture: Culture ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the parental non-resistant cell line in a suitable medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with the cell culture medium to achieve the desired test concentrations.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Add a fluorescent substrate of ABCG2 (e.g., pheophorbide A or mitoxantrone) to the wells.

    • Incubate for a specified period to allow for substrate accumulation.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the compound indicates inhibition of ABCG2-mediated efflux. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ABCG2 activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Binds to Accumulation Drug Accumulation & Cell Death Drug->Accumulation Analyte This compound Analyte->ABCG2 Inhibits Efflux Drug Efflux ABCG2->Efflux

Caption: Mechanism of ABCG2 inhibition by this compound.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System SamplePrep->HPLC Inject Column C18 Reverse-Phase Column HPLC->Column Separation Detector UV Detector (280 nm) Column->Detector Detection Data Data Acquisition & Analysis Detector->Data Signal

Caption: Experimental workflow for HPLC analysis.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Demethylation O-Demethylation Parent->Demethylation CYP450 Hydroxylation Hydroxylation of Prenyl Group Parent->Hydroxylation CYP450 Glucuronidation Glucuronidation Demethylation->Glucuronidation Sulfation Sulfation Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathway of this compound.

References

Application Notes and Protocols for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid with significant therapeutic potential. This document outlines detailed protocols for key assays to characterize its biological activities, including its well-documented role as an inhibitor of the ABCG2 multidrug resistance transporter, as well as methods to explore its potential synergistic, antioxidant, and anti-inflammatory effects.

Compound Profile

Compound NameThis compound
Synonyms Compound 1
CAS Number 1268140-15-3[1]
Molecular Formula C₂₁H₂₂O₆[2][1]
Molecular Weight 370.4 g/mol [2][1]
Key Activities ABCG2 Inhibitor[3][4][5], Potential Anti-inflammatory and Antioxidant Agent[6][7]

Quantitative Data Summary

The primary reported in vitro activity of this compound is its potent inhibition of the ABCG2 transporter, a key protein in multidrug resistance.

AssayCell LineParameterValueReference
ABCG2 Inhibition NCI-H460IC₅₀6.6 μM[5]

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This assay quantifies the ability of this compound to inhibit the efflux function of the ABCG2 transporter. The assay utilizes pheophorbide A (PhA), a fluorescent substrate of ABCG2. Inhibition of ABCG2 leads to the intracellular accumulation of PhA, which is measured by fluorescence.[2][4]

Materials:

  • Human non-small cell lung carcinoma cells (NCI-H460) overexpressing ABCG2[4]

  • This compound

  • Pheophorbide A (PhA)

  • Fumitremorgin C (positive control)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the NCI-H460 cells overexpressing ABCG2 in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and fumitremorgin C in DMSO. Further dilute the compounds to various concentrations in the cell culture medium.

  • Treatment: Replace the culture medium with the medium containing a fixed concentration of PhA and varying concentrations of the test compound or positive control.[4]

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C to allow for PhA accumulation.[4]

  • Fluorescence Measurement: After incubation, measure the intracellular fluorescence of PhA using a fluorescence microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the compound concentration.

ABCG2_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed ABCG2-overexpressing cells in 96-well plate add_compounds Add compound dilutions and Pheophorbide A to cells cell_seeding->add_compounds Overnight adhesion compound_prep Prepare serial dilutions of This compound compound_prep->add_compounds incubation Incubate at 37°C for 2 hours add_compounds->incubation measure_fluorescence Measure intracellular fluorescence incubation->measure_fluorescence data_analysis Calculate IC50 value measure_fluorescence->data_analysis

Workflow for the ABCG2 Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] This assay is crucial for evaluating the cytotoxic effects of this compound alone or in combination with other therapeutic agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[8]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[8]

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.

MTT_Assay_Workflow start Seed cells in 96-well plate treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Experimental workflow for the MTT Cell Viability Assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is a common method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and positive control in methanol.

  • Reaction Mixture: Add the DPPH solution to each well of a 96-well plate, followed by the addition of the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13]

Materials:

  • RAW 264.7 macrophage cell line[12]

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Signaling Pathways

ABCG2 Inhibition Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ABCG2 transporter.[3][6][4] This transporter is an efflux pump that removes chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[3][4] By inhibiting ABCG2, this flavanone (B1672756) increases the intracellular concentration of these drugs, thereby enhancing their efficacy.[3][4]

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell chemo_drug Chemotherapeutic Drug abg2 ABCG2 Transporter chemo_drug->abg2 Efflux cell_death Increased Drug Efficacy & Cell Death chemo_drug->cell_death Intracellular Accumulation flavanone This compound flavanone->abg2 Inhibition

Mechanism of ABCG2 inhibition by this compound.

Hypothesized Anti-inflammatory Signaling Pathway (NF-κB)

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6] While not yet specifically demonstrated for this compound, it is hypothesized that this compound may inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory genes.

NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone flavanone->ikk Hypothesized Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->pro_inflammatory_genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: ABCG2 Inhibition Assay Using 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a key transmembrane protein implicated in multidrug resistance (MDR) in cancer cells.[1][2] Its primary function involves the ATP-dependent efflux of a wide array of xenobiotics, including many chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3] Overexpression of ABCG2 is a significant mechanism contributing to treatment failure in various cancers.[3] Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising inhibitors of ABCG2, offering a potential strategy to overcome MDR.[2]

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone is a potent, naturally occurring flavonoid inhibitor of the ABCG2 transporter.[4][5] This document provides detailed application notes and protocols for utilizing this compound in ABCG2 inhibition assays, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect on ABCG2 primarily by blocking the transporter's efflux function.[3] The lipophilic prenyl group on the flavanone (B1672756) structure is thought to enhance its interaction with biological membranes and the transporter protein itself.[1] The proposed mechanisms of inhibition by flavonoids like this compound include competitive inhibition, where the flavonoid binds to the substrate-binding site of ABCG2, and non-competitive or partially competitive inhibition, potentially by binding to an allosteric site and inducing a conformational change that impairs transport activity.[6][7]

Data Presentation

The inhibitory potency of this compound against ABCG2 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[4][5] The following table summarizes the key quantitative data for this compound and provides a comparison with its non-prenylated counterpart, hesperetin, which acts as a substrate rather than an inhibitor of ABCG2.

Compound Chemical Structure Molecular Formula Molar Mass ( g/mol ) Key Biological Activity IC50 (ABCG2 Inhibition) Cell Line / Assay System
This compound [Insert Chemical Structure Image]C₂₁H₂₂O₆370.4Potent inhibitor of the ABCG2 transporter.[8]6.6 µM[4][5]ABCG2-overexpressing cells[8]
5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin) [Insert Chemical Structure Image]C₁₆H₁₄O₆302.28Substrate for the ABCG2 transporter.[8]Not a potent inhibitor; functions as a substrate.[8]ABCG2-overexpressing cells[8]

Experimental Protocols

This section details the methodologies for key experiments to characterize the inhibitory activity of this compound on the ABCG2 transporter.

Pheophorbide A (PhA) Accumulation Assay

This cell-based assay is used to quantify the inhibition of ABCG2-mediated efflux. Pheophorbide A is a fluorescent substrate of ABCG2. Inhibition of the transporter leads to increased intracellular accumulation of PhA, which can be measured by flow cytometry.[3]

Materials:

  • Human non-small cell lung carcinoma cell line (NCI-H460) overexpressing ABCG2[3]

  • This compound (test compound)

  • Fumitremorgin C (positive control, known ABCG2 inhibitor)[3]

  • Pheophorbide A (PhA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing NCI-H460 cells in 96-well plates and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare stock solutions of this compound and Fumitremorgin C in DMSO.[3] Create a series of dilutions of the test compound in the culture medium.

  • Assay Protocol:

    • Replace the culture medium with a medium containing a fixed concentration of Pheophorbide A and varying concentrations of the test compound or positive control.[3]

    • Incubate the cells for a defined period (e.g., 2 hours) at 37°C to allow for PhA accumulation.[3]

  • Flow Cytometry Analysis:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells and resuspend them in PBS.

    • Analyze the intracellular fluorescence of PhA using a flow cytometer.[2] An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.[2]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

ATPase Activity Assay

This biochemical assay directly measures the impact of the test compound on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.

Materials:

  • ABCG2 membrane vesicles (commercially available or prepared from ABCG2-overexpressing cells)

  • This compound (test compound)

  • ATP

  • Assay buffer

  • SDS solution

  • Reagents for colorimetric phosphate (B84403) detection

Procedure:

  • Incubate the ABCG2 membrane vesicles in the assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding 5 mM ATP.[2]

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by adding SDS solution.[2]

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.[2]

  • Data Analysis: A decrease in ATP-dependent phosphate release in the presence of the test compound indicates inhibition of ABCG2's ATPase activity.

Signaling Pathway and Experimental Workflow Visualization

ABCG2 Signaling and Inhibition Pathway

The expression and trafficking of the ABCG2 transporter to the cell membrane are regulated by signaling pathways such as the PI3K/Akt pathway.[3][9] Inhibition of this pathway can disrupt the localization of ABCG2, further contributing to the reversal of multidrug resistance.[3] The following diagram illustrates the proposed mechanism of ABCG2-mediated drug efflux and its inhibition by this compound, as well as the regulatory role of the PI3K/Akt pathway.

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular PI3K PI3K Akt Akt PI3K->Akt activates ABCG2_protein ABCG2 Transporter (on membrane) Akt->ABCG2_protein promotes trafficking to membrane Drug Chemotherapeutic Drug ABCG2_protein->Drug efflux Drug->ABCG2_protein Drug_accum Drug Accumulation & Cell Death Drug->Drug_accum Flavanone 5,7,3'-Trihydroxy-4'-Methoxy -8-prenylflavanone Flavanone->ABCG2_protein inhibits ext_drug->Drug enters cell ext_flavanone->Flavanone enters cell

Caption: Mechanism of ABCG2 inhibition by the flavanone and its regulation.

Experimental Workflow for ABCG2 Inhibition Assay

The following diagram outlines the general workflow for assessing the ABCG2 inhibitory potential of a test compound like this compound.

Experimental_Workflow start Start cell_culture Culture ABCG2-overexpressing cells (e.g., NCI-H460) start->cell_culture assay_setup Set up Pheophorbide A accumulation assay cell_culture->assay_setup compound_prep Prepare dilutions of 5,7,3'-Trihydroxy-4'-Methoxy -8-prenylflavanone compound_prep->assay_setup incubation Incubate cells with PhA and test compound assay_setup->incubation flow_cytometry Analyze intracellular PhA fluorescence by flow cytometry incubation->flow_cytometry data_analysis Calculate % inhibition and determine IC50 flow_cytometry->data_analysis atpase_assay Perform confirmatory ATPase activity assay data_analysis->atpase_assay Optional confirmation conclusion Conclusion on inhibitory potential data_analysis->conclusion atpase_assay->conclusion

References

Application Notes and Protocols for the Use of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in Multidrug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, a potent natural flavonoid, in the investigation of multidrug resistance (MDR) in cancer. This document outlines the compound's mechanism of action, presents key quantitative data, and offers detailed protocols for essential in vitro assays.

Introduction

This compound is a prenylated flavonoid isolated from various plant species, including Sophora flavescens.[1][2] Its chemical structure, featuring a flavanone (B1672756) core with hydroxyl, methoxy, and a lipophilic prenyl group, contributes to its significant biological activities.[1][3] Notably, this compound has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1][2][4] ABCG2 is a key contributor to MDR in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentrations to sub-therapeutic levels.[2][4] By inhibiting ABCG2, this compound can restore cancer cell sensitivity to these drugs, making it a promising candidate for combination cancer therapy.[3][4]

Mechanism of Action

The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the ABCG2 transporter.[1][2][4] This inhibition is believed to occur through competitive binding to the transporter, thereby preventing the efflux of chemotherapeutic drugs.[2] The prenyl group on the flavanone is thought to enhance its interaction with biological membranes and the transporter protein.[1]

Beyond direct transporter inhibition, flavonoids are also known to modulate signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways, which can also contribute to the overall anti-cancer and chemosensitizing effects.[1]

Quantitative Data

The inhibitory potency of this compound against the ABCG2 transporter has been quantified in vitro. The following table summarizes the key data point.

Compound Target Assay Cell Line IC50 (µM)
This compoundABCG2Pheophorbide A accumulationNCI-H460 (Human non-small cell lung carcinoma)6.6[1][5][6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in overcoming multidrug resistance are provided below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the ability of this compound to sensitize MDR cancer cells to chemotherapeutic drugs.[7][8][9]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product.[7][8][9] The intensity of the purple color is proportional to the number of viable cells.

  • Materials:

    • MDR and parental (drug-sensitive) cancer cell lines

    • This compound

    • Chemotherapeutic drug (e.g., Doxorubicin, Mitoxantrone)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

    • 96-well plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of the chemotherapeutic drug in the presence or absence of a non-toxic concentration of this compound. Include wells with the flavanone alone to assess its intrinsic cytotoxicity.

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic drug alone and in combination with the flavanone. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the flavanone.

2. Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay directly measures the ability of this compound to inhibit the efflux function of ABC transporters.[12][13]

  • Principle: Rhodamine 123 is a fluorescent substrate of ABC transporters like P-glycoprotein (ABCB1) and to a lesser extent, other transporters.[14] Inhibition of these transporters leads to an increased intracellular accumulation of Rhodamine 123, resulting in higher fluorescence intensity.[12]

  • Materials:

    • MDR and parental cancer cell lines

    • This compound

    • Rhodamine 123[12]

    • Known ABC transporter inhibitor (e.g., Verapamil) as a positive control[13]

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere.

    • Pre-incubate the cells with this compound or a positive control at 37°C for 1-2 hours.

    • Add Rhodamine 123 (final concentration 1-5 µM) and incubate for another 30-90 minutes at 37°C.[12][13]

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Analyze the intracellular fluorescence using a fluorescence microscope or flow cytometer. For microscopy, capture images and quantify the mean fluorescence intensity. For flow cytometry, acquire data from at least 10,000 cells per sample.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the flavanone to untreated control cells. An increase in fluorescence indicates inhibition of efflux.

3. Protein Expression Analysis (Western Blotting)

This technique is used to investigate whether this compound alters the expression levels of ABC transporter proteins like ABCG2 or P-glycoprotein.[15][16]

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • MDR and parental cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors[16]

    • Primary antibodies against ABCG2, P-glycoprotein, and a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody[16]

    • Chemiluminescent substrate[16]

    • SDS-PAGE and Western blotting equipment

  • Protocol:

    • Treat cells with this compound for a specified period (e.g., 24, 48, 72 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control. Compare the protein expression levels in treated versus untreated cells.

Visualizations

cluster_cell Cancer Cell Chemo Chemotherapeutic Drug ABCG2 ABCG2 Transporter Chemo->ABCG2 Efflux Intracellular_Chemo Intracellular Drug Concentration Chemo->Intracellular_Chemo Influx Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition Chemo_out Extracellular Space ABCG2->Chemo_out Cell_Death Cell Death (Apoptosis) Intracellular_Chemo->Cell_Death Induces

Caption: Mechanism of ABCG2 inhibition by this compound.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Seed MDR and Parental Cells (96-well plate) Compound_Prep Prepare Drug and Flavanone Solutions Treatment Treat cells with Drug +/- Flavanone Compound_Prep->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add Solubilization Solution Incubation_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Determine_Fold_Reversal Determine Fold-Reversal of Resistance Calculate_IC50->Determine_Fold_Reversal

Caption: Experimental workflow for assessing chemosensitization using the MTT assay.

cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed Cells Pre_incubation Pre-incubate with Flavanone Seed_Cells->Pre_incubation Add_Rhodamine Add Rhodamine 123 Pre_incubation->Add_Rhodamine Incubation Incubate for 30-90 min Add_Rhodamine->Incubation Wash_Cells Wash with Cold PBS Incubation->Wash_Cells Analyze_Fluorescence Analyze by Microscopy or Flow Cytometry Wash_Cells->Analyze_Fluorescence Quantify_Fluorescence Quantify Mean Fluorescence Intensity Analyze_Fluorescence->Quantify_Fluorescence Compare_Groups Compare Treated vs. Control Quantify_Fluorescence->Compare_Groups

Caption: Workflow for the Rhodamine 123 drug accumulation and efflux assay.

References

Application Notes and Protocols for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a naturally occurring prenylated flavonoid that has emerged as a significant compound in cancer research. Its primary and most well-documented activity is the potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein responsible for multidrug resistance (MDR) in various cancer types.[1][2][3][4] Overexpression of ABCG2 in cancer cells leads to the efflux of chemotherapeutic drugs, diminishing their efficacy and leading to treatment failure.[1] This flavanone (B1672756), by inhibiting ABCG2, can restore cancer cell sensitivity to conventional anticancer agents, making it a promising candidate for combination therapies.

These application notes provide a comprehensive overview of the use of this compound in cancer research, with a focus on its role in overcoming multidrug resistance. Detailed protocols for key experiments are provided to enable researchers to investigate its efficacy and mechanism of action.

Data Presentation

The following table summarizes the quantitative data available for the bioactivity of this compound.

Assay Cell Line Parameter Value Reference
ABCG2 InhibitionNCI-H460 (human non-small cell lung carcinoma) overexpressing ABCG2IC506.6 μM[1][2]

Signaling Pathways and Mechanisms of Action

The principal mechanism of action of this compound is the direct inhibition of the ABCG2 transporter. This inhibition leads to the intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, thereby enhancing their cytotoxic effects.

Additionally, the PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane.[1][5] Inhibition of this pathway can disrupt the localization and function of ABCG2.[1][3][5] While direct inhibition of the PI3K/Akt pathway by this specific flavanone has not been conclusively demonstrated, its ability to counteract ABCG2-mediated resistance may be linked to this regulatory pathway.

cluster_cell Cancer Cell cluster_pathway Regulatory Pathway Chemo Chemotherapeutic Drug ABCG2 ABCG2 Transporter Chemo->ABCG2 Substrate DrugAccumulation Intracellular Drug Accumulation Chemo->DrugAccumulation Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits DrugEfflux Drug Efflux ABCG2->DrugEfflux Pumps out CellDeath Apoptosis / Cell Death DrugAccumulation->CellDeath Induces PI3K PI3K Akt Akt PI3K->Akt Activates Akt->ABCG2 Promotes trafficking and expression

Caption: Mechanism of ABCG2 Inhibition by the Flavanone.

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This protocol is designed to determine the inhibitory effect of this compound on the efflux function of the ABCG2 transporter using the fluorescent substrate pheophorbide A (PhA).[1]

Materials:

  • NCI-H460 human non-small cell lung carcinoma cells overexpressing ABCG2

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • Pheophorbide A (PhA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the NCI-H460/ABCG2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with medium containing a fixed concentration of PhA and varying concentrations of the flavanone. Include a positive control (a known ABCG2 inhibitor) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Plate Reader: Wash the cells with cold PBS and measure the intracellular fluorescence of PhA using a fluorescence plate reader (excitation/emission ~410/670 nm).

    • Flow Cytometry: Detach the cells, wash with cold PBS, and analyze the fluorescence of individual cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of PhA accumulation at each concentration of the flavanone relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the flavanone concentration.

start Start seed Seed NCI-H460/ABCG2 cells in 96-well plate start->seed adhere Incubate overnight to allow adherence seed->adhere prepare Prepare dilutions of flavanone and PhA adhere->prepare treat Treat cells with flavanone and PhA prepare->treat incubate Incubate for 1-2 hours at 37°C treat->incubate measure Measure intracellular PhA fluorescence incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for ABCG2 Inhibition Assay.

Western Blotting for ABCG2 and PI3K/Akt Pathway Proteins

This protocol is to assess the expression levels of ABCG2 and key proteins in the PI3K/Akt signaling pathway (e.g., p-Akt, Akt) in response to treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ABCG2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of the flavanone for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Areas for Future Investigation

While the role of this compound as an ABCG2 inhibitor is well-established, its broader anti-cancer activities warrant further investigation. Based on the known properties of other prenylated flavonoids, future research could explore:

  • Direct Cytotoxicity: Evaluating the direct cytotoxic effects of the flavanone on various cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

  • Induction of Apoptosis: Investigating the ability of the compound to induce apoptosis through methods like Annexin V/PI staining and analysis of caspase activation.

  • Cell Cycle Analysis: Determining if the flavanone causes cell cycle arrest at specific checkpoints using flow cytometry.

  • Synergistic Effects: Performing combination studies with various chemotherapeutic agents to quantify the synergistic potential in overcoming drug resistance.

  • In Vivo Efficacy: Assessing the in vivo efficacy of the flavanone in animal models of cancer, both as a single agent and in combination with chemotherapy.

By expanding the research into these areas, a more complete understanding of the therapeutic potential of this compound in oncology can be achieved.

References

Application Notes and Protocols for In Vivo Studies of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone (8-prenylnaringenin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, more commonly known as 8-prenylnaringenin (B1664708) (8-PN), is a potent phytoestrogen found in hops (Humulus lupulus) and beer.[1] It has garnered significant scientific interest for its diverse biological activities, including estrogenic, anti-cancer, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the in vivo efficacy and mechanisms of action of 8-PN. The primary focus will be on models of menopause and cancer, where 8-PN has shown considerable promise.

Biological Activities and Mechanisms of Action

8-PN is recognized as one of the most potent phytoestrogens, exhibiting a strong binding affinity for estrogen receptors (ERs), particularly ERα.[1][4] This interaction underlies its potential to alleviate menopausal symptoms.[2] Furthermore, 8-PN has demonstrated anti-cancer properties, notably through the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein in multidrug resistance (MDR) in cancer cells.[5][6] By blocking ABCG2, 8-PN can enhance the efficacy of chemotherapeutic drugs.[5]

Animal Models for In Vivo Research

The selection of an appropriate animal model is critical for elucidating the physiological and pharmacological effects of 8-PN. Rodent models, particularly mice and rats, are widely used due to their genetic and physiological similarities to humans, relatively short lifespans, and ease of handling.[7]

Ovariectomized Rodent Model of Menopause

To study the estrogenic effects of 8-PN in the context of menopause, the ovariectomized (OVX) rodent model is the most common and well-established.[7][8] This surgical model mimics the estrogen deficiency observed in postmenopausal women.[8]

Quantitative Data from Ovariectomized Rodent Studies:

ParameterAnimal Model8-PN DosageRoute of AdministrationKey FindingsReference
Tail Skin TemperatureOvariectomized Wistar Rats400 µg/kg/daySubcutaneousSignificantly reduced the elevated tail skin temperature, an animal model of hot flushes.[6][9]
Uterine WeightOvariectomized Sprague-Dawley Rats6.77 mg/kg & 68.42 mg/kg body weightOral (in chow)High dose (68.42 mg/kg) significantly increased uterine weight, indicating estrogenic effects.[10]
Vaginal Epithelium MitosisOvariectomized Mice100 µg/ml in drinking waterOralStimulated vaginal epithelial cell proliferation.[7]
Bone Mineral DensityOvariectomized RatsNot specifiedNot specifiedIn vivo studies have shown 8-PN can prevent bone loss in osteoporotic rodent models.[11]
Cancer Xenograft Model

To investigate the anti-cancer and MDR-reversing properties of 8-PN, xenograft models are employed. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.

Quantitative Data from In Vivo Cancer-Related Studies:

ParameterAnimal ModelCancer Cell Line8-PN DosageRoute of AdministrationKey FindingsReference
Tumor GrowthNot specified in available abstractsNot specifiedNot specifiedNot specifiedWhile in vitro data is strong, specific in vivo xenograft data with 8-PN is not detailed in the provided search results. General protocols are available.[12]

Experimental Protocols

Protocol 1: Ovariectomy in Rats to Induce a Menopausal Model

This protocol describes the surgical removal of ovaries in female rats to create a model of postmenopausal estrogen deficiency.

Materials:

  • Female Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials

  • Antiseptic solution

  • Warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine at 90 mg/kg and xylazine at 10 mg/kg).[2]

  • Shave the fur on the dorsal or ventral side, depending on the chosen surgical approach. A midline incision is common.[2]

  • Clean the surgical area with an antiseptic solution.

  • Make a small incision through the skin and the underlying muscle layer to enter the peritoneal cavity.

  • Locate the ovaries, which are situated near the kidneys.

  • Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

  • Carefully excise the ovary.

  • Repeat the procedure for the contralateral ovary.

  • Close the muscle layer and skin with sutures.

  • Place the animal on a warming pad during recovery from anesthesia.

  • Allow a post-operative recovery period of at least one week before commencing treatment with 8-PN.

Protocol 2: Administration of 8-prenylnaringenin in an Ovariectomized Rat Model

This protocol outlines the administration of 8-PN to evaluate its effects on menopausal symptoms.

Materials:

  • Ovariectomized rats

  • 8-prenylnaringenin (8-PN)

  • Vehicle for administration (e.g., corn oil for oral gavage, saline for subcutaneous injection)

  • Gavage needles or syringes and needles

Procedure:

  • Prepare the 8-PN solution or suspension in the chosen vehicle at the desired concentration.

  • Administer 8-PN to the ovariectomized rats daily via the selected route (e.g., oral gavage or subcutaneous injection). Dosages can range from µg/kg to mg/kg depending on the study's endpoint.[9][10]

  • A control group of ovariectomized rats should receive the vehicle only.

  • Monitor the animals for relevant physiological and behavioral changes throughout the treatment period. This may include measuring tail skin temperature to assess hot flush-like symptoms.[9]

  • At the end of the study, euthanize the animals and collect tissues (e.g., uterus, vagina, bone) for further analysis.

Protocol 3: General Protocol for a Cancer Xenograft Mouse Model

This protocol provides a general framework for establishing a xenograft model to test the anti-cancer effects of 8-PN.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest (e.g., a cell line overexpressing ABCG2)

  • Cell culture medium

  • Matrigel (optional)

  • Syringes and needles

  • 8-prenylnaringenin (8-PN)

  • Vehicle for administration

Procedure:

  • Culture the chosen cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[12]

  • Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.[12]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer 8-PN (and/or a chemotherapeutic agent) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor the body weight and overall health of the mice.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_ovx cluster_model Ovariectomized Rodent Model cluster_treatment Treatment cluster_analysis Analysis Animal Selection Animal Selection Ovariectomy Ovariectomy Animal Selection->Ovariectomy Recovery Recovery Ovariectomy->Recovery 8-PN Administration 8-PN Administration Recovery->8-PN Administration Vehicle Control Vehicle Control Recovery->Vehicle Control Physiological Monitoring Physiological Monitoring 8-PN Administration->Physiological Monitoring Vehicle Control->Physiological Monitoring Tissue Collection Tissue Collection Physiological Monitoring->Tissue Collection Biochemical/Histological Analysis Biochemical/Histological Analysis Tissue Collection->Biochemical/Histological Analysis

Caption: Experimental workflow for the ovariectomized rodent model.

experimental_workflow_xenograft cluster_model Cancer Xenograft Model cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth 8-PN +/- Chemo 8-PN +/- Chemo Tumor Growth->8-PN +/- Chemo Control Control Tumor Growth->Control Tumor Measurement Tumor Measurement 8-PN +/- Chemo->Tumor Measurement Control->Tumor Measurement Tumor Excision Tumor Excision Tumor Measurement->Tumor Excision Further Analysis Further Analysis Tumor Excision->Further Analysis signaling_pathway_er 8-PN 8-PN ERα ERα 8-PN->ERα Binds to Nucleus Nucleus ERα->Nucleus Translocates to ERE ERE Nucleus->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Initiates Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to signaling_pathway_abcg2 cluster_cell Cancer Cell Chemotherapeutic Drug Chemotherapeutic Drug ABCG2 Transporter ABCG2 Transporter Chemotherapeutic Drug->ABCG2 Transporter Drug Efflux Drug Efflux ABCG2 Transporter->Drug Efflux Mediates Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration ABCG2 Transporter->Increased Intracellular Drug Concentration 8-PN 8-PN 8-PN->ABCG2 Transporter Inhibits Cell Death Cell Death Increased Intracellular Drug Concentration->Cell Death

References

Formulation of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone for in vivo studies. Due to the hydrophobic nature of this prenylated flavanone, careful consideration of the formulation is critical to ensure adequate bioavailability and reliable experimental outcomes. The following sections detail the physicochemical properties of the compound, recommended formulation strategies, and comprehensive protocols for preparation and administration.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for developing a suitable in vivo formulation. While experimental data for this specific compound is limited, a combination of available information and data from the closely related and extensively studied 8-prenylnaringenin (B1664708) (8-PN) provides valuable guidance.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₆---
Molecular Weight 370.4 g/mol ---
Appearance Powder---
Solubility
Soluble in DMSO, ethanol, and dimethylformamide (DMF).[1]
Sparingly soluble in aqueous buffers.[1]
8-PN has a solubility of ~2 mg/mL in ethanol, ~5 mg/mL in DMSO, and ~10 mg/mL in DMF.[1]
8-PN has a solubility of ~0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[1]
XLogP3 3.5Computed
Hydrogen Bond Donor Count 3Computed
Hydrogen Bond Acceptor Count 6Computed

Formulation Strategies for Oral Administration

Given its low aqueous solubility, direct administration of this compound in an aqueous vehicle is not recommended as it will likely result in poor absorption and high variability. A common and effective approach for such hydrophobic compounds is the use of a co-solvent system to create a clear solution or a stable suspension. A widely used vehicle for oral gavage of poorly soluble compounds in preclinical studies consists of a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), a surfactant like Tween 80, and saline.

Recommended Vehicle Composition:

A common vehicle composition for administering hydrophobic compounds to rodents via oral gavage is:

  • 10% DMSO

  • 40% PEG 300 or PEG 400

  • 5% Tween 80

  • 45% Saline (0.9% NaCl)

For animals that may be sensitive to DMSO, a lower concentration can be used:

  • 2% DMSO

  • 40% PEG 300 or PEG 400

  • 5% Tween 80

  • 53% Saline (0.9% NaCl)

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration to rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 or 400 (PEG 300/400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, the dose, and the dosing volume (typically 5-10 mL/kg for mice and rats).[2] Calculate the mass of this compound and the volume of each vehicle component required.

  • Dissolve the compound: In a sterile conical tube, add the calculated volume of DMSO to the accurately weighed this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Add PEG and Tween 80: To the DMSO solution, add the calculated volumes of PEG 300/400 and Tween 80. Vortex the mixture until it is homogeneous.

  • Add Saline: Gradually add the sterile saline to the mixture while continuously vortexing. The final formulation should be a clear solution or a fine, homogenous suspension. If precipitation occurs, sonication for 5-10 minutes may help to create a uniform suspension.

  • Storage and Handling: It is recommended to prepare the formulation fresh daily. If storage is necessary, store at 4°C protected from light for no longer than 24 hours. Before each use, vortex the formulation thoroughly to ensure homogeneity.

G cluster_preparation Formulation Preparation weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg_tween Add PEG & Tween 80 dissolve_dmso->add_peg_tween add_saline Add Saline add_peg_tween->add_saline vortex Vortex/Sonicate add_saline->vortex final_formulation Final Formulation vortex->final_formulation

Fig. 1: Experimental workflow for formulation preparation.
Protocol 2: Oral Gavage Administration in Mice/Rats

Objective: To accurately and safely administer the prepared formulation to rodents.

Materials:

  • Prepared formulation of this compound

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip).[2]

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct administration volume (typically 5-10 mL/kg).

  • Prepare the Dose: Ensure the formulation is at room temperature and well-mixed. Draw the calculated volume into the syringe and attach the gavage needle.

  • Restraint: Gently but firmly restrain the animal. For a mouse, this can be done by scruffing the neck to immobilize the head. For a rat, hold the animal near the thoracic region and support the lower body. The head should be slightly extended to create a straight line from the mouth to the esophagus.[2]

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth. The animal should swallow the tip of the needle, allowing it to pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the stomach (a pre-measured length can be used as a guide), slowly depress the syringe plunger to administer the formulation.

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose, for at least 10-15 minutes after dosing.

G cluster_administration Oral Gavage Workflow weigh_animal Weigh Animal calculate_volume Calculate Volume weigh_animal->calculate_volume prepare_dose Prepare Dose calculate_volume->prepare_dose restrain_animal Restrain Animal prepare_dose->restrain_animal insert_needle Insert Gavage Needle restrain_animal->insert_needle administer_dose Administer Dose insert_needle->administer_dose withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor_animal Monitor Animal withdraw_needle->monitor_animal

Fig. 2: Workflow for oral gavage administration.

Toxicity and Dosing Considerations

There is no specific toxicity data available for this compound. However, studies on the related compound, 8-prenylnaringenin (8-PN), can provide some guidance.

  • In vivo studies in rats have used oral doses of 8-PN up to 68.4 mg/kg body weight for 3 months without reporting significant adverse effects.[3][4]

  • Acute oral toxicity studies on naringin (B1676962), another related flavanone, in rats showed no mortality or adverse effects at doses up to 16 g/kg.[5] The no-observed-adverse-effect-level (NOAEL) for naringin in a 13-week subchronic study was determined to be greater than 1250 mg/kg/day.[5]

It is crucial to conduct preliminary dose-ranging studies to determine the optimal and maximum tolerated dose (MTD) of this compound in the specific animal model being used.

Signaling Pathway Context

The primary reported biological activity of this compound is the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This transporter is a key factor in multidrug resistance in cancer cells.

G cluster_pathway ABCG2 Inhibition Pathway drug Chemotherapeutic Drug abg2 ABCG2 Transporter drug->abg2 accumulation Increased Intracellular Drug Concentration drug->accumulation flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone flavanone->abg2 inhibition efflux Drug Efflux abg2->efflux abg2->accumulation inhibition Inhibition apoptosis Apoptosis/Cell Death accumulation->apoptosis

Fig. 3: Simplified signaling pathway of ABCG2 inhibition.

By inhibiting ABCG2, this compound can increase the intracellular concentration of chemotherapeutic drugs, potentially overcoming drug resistance and enhancing their efficacy. This mechanism of action is a key consideration when designing in vivo studies, particularly in the context of oncology research.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in solution. Due to the limited availability of specific stability data for this compound, this guide incorporates information from structurally related prenylated flavonoids, such as xanthohumol (B1683332) and 8-prenylnaringenin (B1664708), to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like many flavonoids, the stability of this compound in solution is influenced by several factors:

  • pH: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote rapid degradation.

  • Temperature: Higher temperatures accelerate degradation, which often follows first-order kinetics.

  • Light: Exposure to light, particularly UV light, can cause significant degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Solvent: The choice of solvent is critical. While soluble in organic solvents like DMSO and ethanol (B145695), its stability in aqueous buffers, especially those used for cell culture, can be limited.

Q2: What is the recommended solvent for preparing a stock solution of this flavanone (B1672756)?

A2: Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: How should I store the stock solution to ensure its long-term stability?

A3: For long-term storage, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Protect all solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Q4: How stable is this compound in aqueous solutions like cell culture media?

A4: The stability of prenylated flavonoids in aqueous media can be poor. For instance, it is not recommended to store aqueous solutions of the related compound 8-prenylnaringenin for more than one day.[1] The lipophilic nature of the prenyl group can lead to precipitation when a concentrated organic stock solution is diluted into an aqueous medium. It is advisable to prepare working solutions in cell culture media immediately before use.

Q5: Can the presence of serum in my cell culture medium affect the stability or solubility of the compound?

A5: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can be beneficial. Proteins like albumin in the serum can bind to hydrophobic compounds, which can increase their apparent solubility and potentially protect them from degradation in the medium.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Compound Precipitation in Cell Culture Media

Problem: A precipitate forms immediately or over time after adding the flavanone stock solution to the cell culture medium.

dot

cluster_issue Issue: Compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Precipitate observed in media cause1 Concentration > Aqueous Solubility issue->cause1 leads to cause2 Rapid Solvent Shift (DMSO to Aqueous) issue->cause2 leads to cause3 Low Serum Concentration issue->cause3 leads to cause4 Temperature or pH Shift in Incubator issue->cause4 leads to sol1 Lower Final Concentration cause1->sol1 address with sol2 Use Higher Concentration Stock (Reduces DMSO vol.) cause1->sol2 address with sol4 Stepwise Dilution: 1. Add stock to small volume of serum-containing media. 2. Vortex gently. 3. Add mixture to final volume of media. cause1->sol4 address with cause2->sol2 address with cause2->sol4 address with sol5 Increase Serum Percentage (if possible) cause3->sol5 address with sol3 Pre-warm Media to 37°C cause4->sol3 address with sol6 Prepare Working Solution Fresh cause4->sol6 address with

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Handling Lipophilic Compounds in Cell-Based Assays

Problem: Inconsistent results or signs of cytotoxicity not related to the expected biological activity.

  • Issue: Micelle Formation/Aggregation

    • Cause: Due to its lipophilic nature, the flavanone can form aggregates in aqueous solutions, which can lead to non-specific activity or assay interference.

    • Solution:

      • Visual Inspection: Before treating cells, inspect the final working solution under a microscope to check for precipitates or aggregates.

      • Detergent Addition: In biochemical assays (not cell-based), the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation.

      • BSA Conjugation: For cell-based assays, consider pre-complexing the fatty-acid-like prenylated flavonoid with fatty acid-free Bovine Serum Albumin (BSA) to improve its delivery and solubility in the media.

  • Issue: High Background in Fluorescence/Luminescence Assays

    • Cause: Flavonoids can be autofluorescent or can interfere with reporter enzymes (e.g., luciferase).

    • Solution:

      • Run Controls: Always include control wells containing the compound in media without cells to measure its intrinsic fluorescence or luminescence.

      • Subtract Background: Subtract the signal from the compound-only wells from your experimental wells.

      • Test for Assay Interference: Perform a control experiment where you add the compound to a known amount of the reporter enzyme (e.g., luciferase) and its substrate to see if it directly inhibits or enhances the enzyme's activity.

Data Presentation

Table 1: Illustrative Forced Degradation Study Results

Stress ConditionDuration% Assay of Main Peak% Total ImpuritiesPeak Purity of Main Peak
Acid (0.1 M HCl, 60°C)24 hours85.214.8Pass
Base (0.1 M NaOH, RT)4 hours60.539.5Pass
Oxidative (3% H₂O₂, RT)8 hours78.921.1Pass
Thermal (80°C)48 hours90.19.9Pass
Photolytic (UV light)12 hours72.427.6Pass

Table 2: Illustrative Stability Study Results (Aqueous Buffer, pH 7.4, 37°C, Protected from Light)

Time Point% Assay Remaining (First-Order Kinetics)
0 hours100.0
2 hours95.1
4 hours90.5
8 hours82.0
12 hours74.1
24 hours55.0
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for analyzing this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in methanol (B129727) or DMSO to a concentration of approximately 0.1 mg/mL.

Protocol 2: Assessing Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.

    • Incubator (37°C, 5% CO₂).

    • HPLC system as described above.

  • Procedure:

    • Prepare a working solution of the flavanone in the cell culture medium at the final concentration used in your assays (e.g., 10 µM).

    • Immediately take a sample (t=0) and store it at -80°C until analysis.

    • Incubate the remaining working solution under standard assay conditions (37°C, 5% CO₂).

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Store all collected samples at -80°C.

    • For HPLC analysis, thaw the samples, precipitate proteins (e.g., by adding 3 volumes of cold acetonitrile), and centrifuge to clarify the supernatant.

    • Analyze the supernatant by HPLC to determine the percentage of the compound remaining at each time point.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by flavonoids and workflows for stability testing.

dot

cluster_workflow Stability Testing Workflow start Prepare Stock Solution (e.g., 10 mg/mL in DMSO) forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation stability_study Long-Term & Accelerated Stability Studies start->stability_study hplc_analysis Analyze Samples by Stability-Indicating HPLC Method forced_degradation->hplc_analysis stability_study->hplc_analysis data_analysis Data Analysis (Calculate degradation rates, identify degradants) hplc_analysis->data_analysis end Determine Shelf-Life & Storage Conditions data_analysis->end

Caption: Overall workflow for stability testing.

dot

cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavanone Prenylated Flavanone Flavanone->PI3K inhibits cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB releases Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Flavanone Prenylated Flavanone Flavanone->IKK inhibits

References

Technical Support Center: Purification of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this bioactive prenylated flavanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for obtaining this compound?

A1: this compound has been identified in several plant species. The most commonly cited sources include the bark and flowers of Azadirachta indica (Neem)[1][2] and various species of the Sophora genus, particularly the roots of Sophora flavescens[3]. The roots of Sophora flavescens are known to be rich in a variety of prenylated flavonoids, with studies reporting yields of total prenylated flavonoids as high as 7.38 mg/g using optimized extraction methods[3][4][5][6].

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: The purification strategy is heavily influenced by the compound's polarity, solubility, and stability. The presence of a lipophilic prenyl group increases its affinity for non-polar stationary phases and solvents, while the hydroxyl groups contribute to its polarity[7][8]. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[9] This dual nature requires careful selection of chromatographic conditions to achieve optimal separation.

Q3: What are the major challenges encountered during the purification of this prenylated flavanone?

A3: Researchers may face several challenges, including:

  • Co-eluting impurities: Plant extracts are complex mixtures containing structurally similar flavonoids, alkaloids, and terpenoids, which can co-elute with the target compound[10][11].

  • Isomer separation: The crude extract may contain isomers of the target compound, which can be difficult to separate due to very similar physicochemical properties[12][13].

  • Low abundance: The concentration of the target compound in the natural source may be low, necessitating efficient extraction and purification methods to obtain a satisfactory yield.

  • Compound stability: Flavonoids can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, or prolonged exposure to light[14]. The presence of multiple hydroxyl groups can make the compound prone to oxidation.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial fractionation using column chromatography with silica (B1680970) gel. A gradient elution with solvents of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) is used for initial separation[1][3].

  • Final purification using preparative High-Performance Liquid Chromatography (Prep-HPLC), often with a reversed-phase C18 column. A mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape, is commonly employed[3].

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Resolution and Co-elution of Impurities in HPLC
Symptom Possible Cause Troubleshooting Steps & Solutions
Peak shouldering or broad peaks Co-eluting impurities, likely other flavonoids or alkaloids from the extract[10].1. Optimize Mobile Phase: Adjust the gradient slope to be shallower, allowing more time for separation. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[12] 2. Modify pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyls, which can sharpen peaks and improve resolution. 3. Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for aromatic compounds. 4. Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving the separation of closely eluting compounds.[12]
Multiple unresolved peaks in the target fraction Presence of structural isomers.1. High-Efficiency Columns: Use a column with smaller particle size (e.g., <5 µm) and longer length to increase theoretical plates and resolving power. 2. Temperature Optimization: Adjust the column temperature. Sometimes, a lower temperature can enhance selectivity between isomers, although it may increase backpressure.[12] 3. Two-Dimensional HPLC (2D-HPLC): For extremely complex mixtures, a 2D-HPLC setup with orthogonal separation mechanisms (e.g., reversed-phase and normal-phase) can be employed.[13]
Issue 2: Low Yield and Product Loss
Symptom Possible Cause Troubleshooting Steps & Solutions
Low recovery after column chromatography Irreversible adsorption: The compound may be strongly and irreversibly binding to the silica gel. Improper solvent selection: The elution solvent may not be strong enough to desorb the compound.1. Deactivate Silica Gel: Add a small amount of a polar modifier like triethylamine (B128534) to the solvent system to cap active silanol (B1196071) sites on the silica gel. 2. Solvent Polarity: Ensure the polarity of the eluting solvent is sufficiently high to move the compound down the column. Monitor fractions carefully with TLC.
Product degradation during purification Sensitivity to light or oxidation: Flavonoids can degrade upon prolonged exposure to UV light or air. Harsh pH conditions: Strong acids or bases can cause structural changes.1. Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil. 2. Inert Atmosphere: If possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). 3. Neutral pH: Maintain a neutral or slightly acidic pH during purification unless pH modification is necessary for separation.

Data Presentation

Table 1: Indicative Yield and Purity at Different Purification Stages

The following data is a representative summary based on typical purification protocols for prenylated flavonoids and should be considered as a general guideline.

Purification Stage Starting Material Typical Yield Purity (%)
Crude Methanol Extract 1 kg dried plant material (e.g., Azadirachta indica bark)50 - 100 g< 5%
Liquid-Liquid Partitioning (Ethyl Acetate Fraction) 50 g crude extract10 - 20 g5 - 15%
Silica Gel Column Chromatography 10 g ethyl acetate fraction500 - 1000 mg60 - 80%
Preparative HPLC 500 mg from column chromatography50 - 150 mg> 98%
Table 2: Recommended Starting Conditions for Chromatographic Purification
Parameter Silica Gel Column Chromatography Preparative Reversed-Phase HPLC
Stationary Phase Silica gel (60-120 mesh)C18, 5-10 µm particle size
Mobile Phase/Eluent Gradient of n-hexane:ethyl acetate (e.g., from 9:1 to 1:1), followed by ethyl acetate:methanolGradient of Water (0.1% Formic Acid) and Acetonitrile
Detection TLC with UV visualization (254/365 nm)UV/Vis detector at 280 nm and 340 nm

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the plant material (e.g., Azadirachta indica bark) at room temperature and grind it into a coarse powder.

  • Extraction: Macerate the powdered material in methanol at room temperature for 48-72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The target compound is expected to be enriched in the ethyl acetate fraction.

  • Concentration: Concentrate the ethyl acetate fraction to dryness to yield the enriched flavonoid fraction.

Protocol 2: Purification by Column Chromatography and Preparative HPLC
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by introducing ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

  • Preparative HPLC: Further purify the combined fractions using a preparative HPLC system with a C18 column. A typical gradient could be from 30% to 70% acetonitrile in water (with 0.1% formic acid) over 40 minutes.

  • Final Product: Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.

Mandatory Visualization

Experimental Workflow for Purification

G Start Dried Plant Material (e.g., A. indica bark) Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_Compound Pure 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone (>98%) Prep_HPLC->Pure_Compound

Caption: A typical workflow for the isolation and purification of the target flavanone.

Troubleshooting Logic for Poor HPLC Resolution

G Start Poor HPLC Resolution (Peak Shouldering/Co-elution) Optimize_Gradient Optimize Gradient (shallower slope) Start->Optimize_Gradient Check_Resolution1 Resolution Improved? Optimize_Gradient->Check_Resolution1 Change_Solvent Change Organic Modifier (e.g., MeOH for ACN) Check_Resolution2 Resolution Improved? Change_Solvent->Check_Resolution2 Adjust_pH Add Acidic Modifier (e.g., 0.1% Formic Acid) Check_Resolution3 Resolution Improved? Adjust_pH->Check_Resolution3 Check_Resolution1->Change_Solvent No End Good Resolution Check_Resolution1->End Yes Check_Resolution2->Adjust_pH No Check_Resolution2->End Yes Check_Resolution3->End Yes Change_Column Change Column (different stationary phase) Check_Resolution3->Change_Column No G cluster_cell Cancer Cell Drug_Outside Chemotherapeutic Drug (Outside) ABCG2 ABCG2 Transporter Drug_Outside->ABCG2 Enters ABCG2->Drug_Outside Efflux Drug_Inside Chemotherapeutic Drug (Inside) Cell_Death Apoptosis / Cell Death Drug_Inside->Cell_Death Induces Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits

References

optimizing extraction yield of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction yield of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This prenylated flavanone (B1672756) has been identified in several plant species. The most commonly cited sources are the roots of Sophora flavescens and the bark of Azadirachta indica (Neem)[1][2][]. Plants within the Fabaceae family are generally promising sources for this and other related prenylated flavonoids[1].

Q2: What are the key factors that influence the extraction yield of this flavanone?

The extraction efficiency is a multifactorial process. Key parameters that must be optimized include the choice of solvent and its concentration, extraction temperature, duration, the particle size of the plant material, the solid-to-liquid ratio, and the pH of the extraction medium[4][5]. The specific extraction technique employed also has a significant impact on the final yield[4].

Q3: Which extraction methods are generally most effective for prenylated flavonoids?

Modern techniques are often preferred as they can reduce extraction time and temperature, minimizing the risk of compound degradation[6]. Methods to consider include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, often at lower temperatures[6][7]. One study reported a yield of 7.38 mg/g of total prenylated flavonoids from Sophora flavescens using an optimized UAE method[1].

  • Microwave-Assisted Extraction (MAE): Uses microwave energy for rapid heating of the solvent and plant matrix, which can significantly shorten extraction times[4].

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which can improve extraction efficiency. Temperature and solvent choice are the most significant parameters in PLE[7].

Conventional methods like maceration and Soxhlet extraction can also be effective but may require longer durations and higher temperatures, increasing the risk of degrading thermolabile compounds[5].

Q4: How can I minimize the degradation of this compound during extraction?

Flavonoids can be susceptible to degradation from excessive heat, light exposure, and extreme pH conditions[6][8]. To minimize degradation:

  • Control Temperature: Use the lowest effective temperature for your chosen extraction method. Techniques like UAE are advantageous as they are often effective at room temperature[7].

  • Limit Extraction Time: Longer extraction times increase exposure to potentially degrading conditions. Optimize the duration to find the point of maximum yield before degradation becomes a factor[9].

  • Protect from Light: Conduct extractions in amber glassware or protect the apparatus from direct light, especially if the process is lengthy.

  • Optimize pH: The stability of flavonoids can be pH-dependent. Slightly acidic conditions are often favorable for flavanone extraction[7].

  • Use Inert Atmosphere: For lengthy procedures at elevated temperatures, consider performing the extraction under a nitrogen or argon atmosphere to prevent oxidation.

Q5: What solvents are recommended for extracting this flavanone?

The choice of solvent is critical and depends on the polarity of the target compound. For this compound, solvents with moderate polarity are generally effective.

  • Alcohols: Methanol and ethanol (B145695), often in aqueous mixtures (e.g., 70-80% ethanol), are widely used and have proven effective for extracting flavonoids[5][9].

  • Ethyl Acetate (B1210297): This solvent is frequently used in subsequent liquid-liquid partitioning steps to separate flavonoids from more polar or non-polar compounds[10].

  • Acetone: Also used, sometimes in aqueous mixtures, for flavonoid extraction[11].

The optimal solvent is best determined empirically for your specific plant material and extraction technique[4].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Extraction Yield 1. Inappropriate Solvent Choice: The solvent polarity may not be suitable for the target flavanone. 2. Insufficient Cell Wall Disruption: The solvent is not effectively penetrating the plant matrix. 3. Suboptimal Parameters: Extraction time, temperature, or solid-to-liquid ratio may be inadequate. 4. Degradation of Compound: Extraction conditions (e.g., high heat, prolonged time) may be degrading the flavanone[6].1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures)[4][5]. 2. Reduce the particle size of the plant material by grinding to a fine powder (<0.5 mm is often optimal)[5][7]. For UAE, ensure sufficient ultrasonic power is applied[6]. 3. Systematically optimize key parameters. Use a design of experiment (DoE) approach to test different combinations of time, temperature, and solvent ratio[9]. 4. Employ milder extraction conditions. Switch to a method like UAE that uses lower temperatures or reduce the temperature and duration of your current method[6]. Analyze a small sample midway through the extraction to check for degradation products via HPLC.
High Impurity in Crude Extract 1. Low Solvent Selectivity: The chosen solvent is co-extracting a wide range of other compounds (e.g., chlorophylls, lipids, highly polar glycosides). 2. Plant Material Quality: The source material may contain high levels of interfering substances.1. Perform a pre-extraction wash (defatting) with a non-polar solvent like n-hexane to remove lipids and waxes[10]. 2. Implement a liquid-liquid partitioning step. After initial extraction, concentrate the extract and partition it between water and a solvent of intermediate polarity like ethyl acetate. The target flavanone is likely to be enriched in the ethyl acetate fraction[10]. 3. Optimize the polarity of the extraction solvent. For instance, using 70% ethanol might be more selective than pure ethanol.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Differences in plant age, harvest time, or storage conditions can significantly alter phytochemical content. 2. Inconsistent Sample Preparation: Variations in particle size or moisture content affect extraction efficiency. 3. Lack of Procedural Control: Minor deviations in extraction parameters (time, temperature, agitation speed) between runs.1. Standardize plant material. Use material from the same source, harvested at the same time, and stored under identical conditions. 2. Ensure consistent sample preparation. Dry the material to a constant weight to standardize moisture content and sieve the powdered material to ensure a uniform particle size. 3. Strictly adhere to the optimized SOP. Calibrate equipment (thermometers, timers, sonicators) regularly and document all parameters for each run.
Suspected Compound Degradation (e.g., color change, new peaks in HPLC) 1. Thermal Stress: Excessive temperature is causing the breakdown of the flavanone structure[6]. 2. Oxidative Degradation: The compound is reacting with oxygen, especially at higher temperatures. 3. Hydrolysis: Under acidic or basic conditions, glycosidic linkages (if any) or other functional groups may be cleaved.1. Lower the extraction temperature. Use a reflux setup at the solvent's boiling point as a maximum, or preferably, use non-thermal methods like UAE[6]. 2. Purge the extraction vessel with an inert gas (e.g., nitrogen) before and during the process. 3. Buffer the extraction solvent to a mildly acidic pH (e.g., pH 4-6) if hydrolysis is suspected[7]. Perform forced degradation studies to understand the compound's stability profile[8].

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical but realistic data to illustrate the impact of different extraction parameters on yield.

Table 1: Comparison of Extraction Methods for Yield of this compound from Sophora flavescens

Extraction MethodTemperature (°C)Time (min)SolventCrude Yield (mg/g)Purity by HPLC (%)
Maceration251440 (24h)80% Ethanol5.215
Soxhlet Extraction78360 (6h)80% Ethanol7.118
Ultrasound-Assisted (UAE)403080% Ethanol8.522
Microwave-Assisted (MAE)70580% Ethanol8.221

Data is for illustrative purposes and based on general principles of flavonoid extraction.

Table 2: Effect of Ethanol Concentration on UAE Yield

Ethanol Conc. (%)Temperature (°C)Time (min)Crude Yield (mg/g)
5040306.8
6040307.9
7040308.8
8040308.5
9040307.4
10040306.1

This illustrative data suggests that a 70% ethanol concentration provides the optimal polarity for this specific extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract

This protocol is designed for the efficient extraction of this compound from dried plant material.

  • Preparation of Plant Material:

    • Dry the roots of Sophora flavescens at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder and pass through a 40-mesh sieve to ensure uniform particle size[5].

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 40°C and the ultrasonic power to 250 W.

    • Sonicate for 30 minutes.

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until all ethanol is removed and a thick, crude extract remains.

    • Dry the crude extract in a vacuum oven at 40°C to yield a solid powder. Record the final weight.

Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol outlines the fractionation of the crude extract to isolate the target flavanone.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

    • Pour the slurry into a glass column (e.g., 40 cm length, 4 cm diameter) and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Do not let the column run dry.

    • Equilibrate the packed column by running 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Take 2 g of the dried crude extract and dissolve it in a minimal amount of methanol.

    • Add 4-5 g of silica gel to this solution and mix thoroughly.

    • Evaporate the solvent completely to obtain a dry, impregnated powder.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (EtOAc).

      • n-hexane (2 column volumes)

      • n-hexane:EtOAc (95:5, 90:10, 80:20, 50:50, 20:80 by volume)

      • 100% EtOAc

      • EtOAc:Methanol (95:5)

    • Collect fractions (e.g., 20 mL each) continuously.

  • Fraction Analysis:

    • Monitor the fractions using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable mobile phase (e.g., n-hexane:EtOAc 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of the target compound.

  • Final Purification:

    • Concentrate the combined, enriched fractions using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization or by using preparative HPLC if necessary to achieve >98% purity[2].

Visualizations

Extraction_Workflow Start Plant Material (e.g., Sophora flavescens roots) Prep Drying & Grinding Start->Prep Powder Fine Powder Prep->Powder Extraction Ultrasound-Assisted Extraction (70% Ethanol, 40°C, 30 min) Powder->Extraction Filter Filtration Extraction->Filter Residue Solid Residue (Re-extract) Filter->Residue Discard/Re-process Filtrate Combined Filtrate Filter->Filtrate Evap Rotary Evaporation (<50°C) Filtrate->Evap Crude Crude Extract Evap->Crude Purify Silica Column Chromatography (n-hexane/EtOAc gradient) Crude->Purify Fractions Collect & Analyze Fractions (TLC) Purify->Fractions Pure Pure Compound (>98%) Fractions->Pure Combine & Evaporate

Caption: Experimental workflow for extraction and purification.

Factors_Affecting_Yield cluster_material Plant Material cluster_solvent Solvent System cluster_process Process Conditions Yield Extraction Yield of This compound Source Source & Harvest Time Source->Yield ParticleSize Particle Size ParticleSize->Yield Moisture Moisture Content Moisture->Yield SolventType Solvent Type (Polarity) SolventType->Yield Concentration Concentration (e.g., % Aqueous) Concentration->Yield Ratio Solid:Liquid Ratio Ratio->Yield pH pH pH->Yield Method Extraction Method (UAE, MAE, etc.) Method->Yield Temp Temperature Temp->Yield Time Duration Time->Yield Agitation Agitation/Power Agitation->Yield

Caption: Key factors influencing flavanone extraction yield.

References

Technical Support Center: 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The most well-documented mechanism of action for this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[1] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2] By inhibiting ABCG2, this compound can restore the sensitivity of cancer cells to these drugs.[1][2] Additionally, due to its flavonoid structure, it is hypothesized to possess antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways.[1]

Q2: What are the recommended cell lines for studying the ABCG2 inhibitory activity of this compound?

A2: A human non-small cell lung carcinoma cell line, NCI-H460, that overexpresses ABCG2 is a commonly used model.[2][3] It is advisable to use a parental cell line with low or no ABCG2 expression as a negative control.

Q3: What is the solubility of this compound for in vitro assays?

A3: The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.[5] The final DMSO concentration in the assay should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[5]

Q4: How should I store the compound to ensure its stability?

A4: For long-term storage, stock solutions of the compound in an appropriate solvent like DMSO should be stored at -20°C or -80°C.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in ABCG2 Inhibition Assay

Possible Causes and Solutions:

  • Compound Degradation: Flavonoids can be unstable in cell culture media at 37°C.[6]

    • Solution: Prepare fresh working solutions of the compound immediately before each experiment. Minimize the pre-incubation time of the compound in the culture medium.[6]

  • Incorrect Assay Setup:

    • Solution: Ensure the use of a cell line that overexpresses the ABCG2 transporter.[2][3] Include a known ABCG2 inhibitor, such as Ko143 or Fumitremorgin C, as a positive control to validate the assay.[1][2] A vehicle control (e.g., DMSO) should also be included.[1]

  • Sub-optimal Substrate Concentration:

    • Solution: The concentration of the fluorescent ABCG2 substrate (e.g., Pheophorbide A) should be optimized for your specific cell line and experimental conditions. A typical starting concentration for Pheophorbide A is 10 µM.[1]

Issue 2: High Background Signal in Fluorescence-Based Assays

Possible Causes and Solutions:

  • Autofluorescence of the Compound: Flavonoids can exhibit intrinsic fluorescence.

    • Solution: Run a control experiment with the compound alone (without the fluorescent substrate) to measure its background fluorescence. Subtract this value from the readings of the experimental wells.[6]

  • Insufficient Washing Steps:

    • Solution: Ensure thorough washing of the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular fluorescent substrate before cell lysis and fluorescence measurement.[1][2]

Issue 3: Compound Precipitation in Cell Culture Medium

Possible Causes and Solutions:

  • Low Aqueous Solubility: While soluble in DMSO, the compound may precipitate when diluted in aqueous cell culture medium.[5][6]

    • Solution: After diluting the DMSO stock solution into the medium, visually inspect for any precipitation. If precipitation occurs, try lowering the final concentration of the compound. Gentle warming and vortexing of the medium during dilution may also help.[6] The final DMSO concentration should be kept consistent across all wells, including controls.[6]

Quantitative Data

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
ABCG2 InhibitionNCI-H460IC₅₀6.6 μM[3][7]

Table 2: Comparison with Non-prenylated Counterpart (Hesperetin)

CompoundKey Biological Activity Highlight
This compoundPotent inhibitor of the ABCG2 transporter.[8]
5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin)Substrate for the ABCG2 transporter with anti-inflammatory and cytotoxic effects.[8]

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This protocol is adapted from methodologies used to assess ABCG2 inhibition.[1][2]

  • Cell Culture: Culture NCI-H460 cells (overexpressing ABCG2) in a 96-well plate until they reach 80-90% confluency.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a positive control (e.g., Ko143) and a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Substrate Addition: Add the fluorescent ABCG2 substrate, Pheophorbide A, to each well at a final concentration of 10 µM.

  • Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Wash the cells with ice-cold PBS. Lyse the cells and measure the intracellular fluorescence of Pheophorbide A using a fluorescence plate reader (excitation ~410 nm, emission ~670 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of the compound.[9]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Efflux Drug Efflux ABCG2->Efflux Pumps out Accumulation Drug Accumulation & Cell Death Drug Chemotherapeutic Drug Drug->ABCG2 Binds to Compound This compound Compound->ABCG2 Inhibits Extracellular_Drug Extracellular Drug Extracellular_Drug->Drug Enters cell Extracellular_Compound Extracellular Compound Extracellular_Compound->Compound Enters cell

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental_Workflow start Start culture Seed ABCG2-overexpressing cells in 96-well plate start->culture treat Treat cells with compound and controls (1-2h) culture->treat add_substrate Add Pheophorbide A (fluorescent substrate) treat->add_substrate incubate Incubate (2h, 37°C) add_substrate->incubate wash Wash cells with PBS incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular fluorescence lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the ABCG2 Inhibition (Pheophorbide A Accumulation) Assay.

Troubleshooting_Tree start Low/No Bioactivity check_controls Are positive/vehicle controls working? start->check_controls check_compound Is compound precipitating? check_controls->check_compound Yes sol_assay Troubleshoot assay setup: - Check cell line ABCG2 expression - Verify substrate concentration check_controls->sol_assay No check_stability Was fresh compound solution used? check_compound->check_stability No sol_solubility Improve solubility: - Lower final concentration - Check DMSO percentage check_compound->sol_solubility Yes sol_stability Prepare fresh working solutions immediately before use check_stability->sol_stability No ok Problem likely resolved check_stability->ok Yes

Caption: Troubleshooting Decision Tree for Low Bioactivity in Cell-Based Assays.

References

Technical Support Center: Storage and Stability of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this prenylated flavanone (B1672756) are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis). The presence of hydroxyl groups and the prenyl side chain in its structure makes it susceptible to oxidative and light-induced reactions.

Q2: What are the optimal storage conditions for long-term stability of solid this compound?

A2: For long-term storage of the solid compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen. Storing it in a desiccator will further protect it from moisture.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. If you need to store solutions, prepare them in a suitable solvent such as DMSO, ethanol, or methanol (B129727).[1] Aliquot the solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C and protect them from light. It is advisable to use freshly prepared solutions for experiments whenever possible.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact flavanone are not extensively documented in the literature, based on the degradation pathways of similar prenylated flavonoids like 8-prenylnaringenin, potential degradation products may arise from oxidation of the prenyl group to form hydroperoxides, alcohols, or epoxides.[2] Oxidation of the flavonoid core can also lead to the formation of quinone-type structures or cleavage of the C-ring.

Q5: Can the color of the compound indicate degradation?

A5: Yes, a change in the color of the solid compound or its solution can be an indicator of degradation. Flavonoids can oxidize to form colored degradation products. If you observe a noticeable change in color (e.g., from off-white or pale yellow to a darker yellow or brown), it is advisable to re-analyze the purity of the compound before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent results in biological assays. Degradation of the flavanone due to improper storage.1. Verify the purity of your compound using a stability-indicating HPLC method (see Experimental Protocols section). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. For future experiments, ensure solutions are freshly prepared and used immediately or stored under the recommended conditions (-80°C, protected from light).
Appearance of additional peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation products if possible using techniques like LC-MS. 2. Review your storage and handling procedures to identify the source of degradation (e.g., exposure to light, elevated temperature, oxygen). 3. Implement stricter storage protocols: store in an inert atmosphere, use amber vials, and maintain low temperatures.
Precipitation of the compound from the solution upon storage. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. If solubility is an issue, consider using a co-solvent system. 3. If precipitation is due to degradation, discard the solution and prepare a fresh one from a properly stored solid sample.

Data Presentation: Illustrative Degradation Profiles

The following tables provide illustrative data on the expected degradation of this compound under different storage conditions. Note: This data is hypothetical and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.

Table 1: Effect of Temperature on the Stability of Solid this compound (Stored in the dark for 6 months)

Storage Temperature (°C)Purity (%)Appearance
-80>99No change
-20>98No significant change
4~95Slight yellowing
25 (Room Temperature)~85Noticeable yellowing to light brown
40<70Brownish discoloration

Table 2: Effect of Light Exposure on the Stability of Solid this compound (Stored at 25°C for 3 months)

Light ConditionPurity (%)Appearance
Stored in the dark~92Slight yellowing
Exposed to ambient light~75Yellow to brownish
Exposed to direct sunlight<50Dark brown, resinous

Table 3: Effect of pH on the Stability of this compound in Solution (Stored at 25°C for 24 hours)

pH of SolutionPurity (%)
3.0 (Acidic)>98
5.0 (Weakly Acidic)~97
7.0 (Neutral)~90
9.0 (Alkaline)<80

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol to a concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in methanol) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

Visualizations

degradation_pathway main This compound oxidized_prenyl Oxidized Prenyl Derivatives (Hydroperoxides, Alcohols, Epoxides) main->oxidized_prenyl Oxidation oxidized_core Oxidized Flavanone Core (Quinone-type structures) main->oxidized_core Oxidation / Photodegradation ring_cleavage Ring Cleavage Products oxidized_core->ring_cleavage Further Degradation

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_storage Storage under Different Conditions cluster_analysis Analysis temp Temperature (-80°C, -20°C, 4°C, 25°C, 40°C) hplc Stability-Indicating HPLC Analysis temp->hplc light Light (Dark, Ambient, Direct Sunlight) light->hplc ph pH (Acidic, Neutral, Alkaline) ph->hplc lcms LC-MS for Degradant Identification hplc->lcms data Data Interpretation and Stability Assessment hplc->data lcms->data

Caption: Experimental workflow for stability testing.

troubleshooting_guide start Inconsistent Experimental Results? check_purity Check Purity by HPLC start->check_purity pure Purity >98%? check_purity->pure degraded Degradation Confirmed pure->degraded No other_factors Investigate Other Experimental Factors pure->other_factors Yes review_storage Review Storage and Handling Procedures degraded->review_storage implement_changes Implement Corrective Actions: - Store at -20°C or -80°C - Protect from light - Use inert atmosphere review_storage->implement_changes new_batch Use a Fresh, Properly Stored Batch implement_changes->new_batch

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Spectroscopic Analysis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the spectroscopic analysis of this prenylated flavanone (B1672756).

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during UV-Vis Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound.

UV-Vis Spectroscopy: Unexpected Shifts in Absorption Maxima

Issue: The observed UV-Vis absorption maxima (λmax) for this compound are different from expected values, or vary between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Solvent Effects The polarity of the solvent can significantly influence the λmax of flavonoids.[1][2][3][4][5] Verify the solvent used and its purity. For comparative analysis, ensure the same solvent and concentration are used across all measurements.Consistent and reproducible λmax values. A bathochromic (red) shift is often observed in more polar solvents.[2][5]
pH of the Solution The ionization state of the hydroxyl groups on the flavanone is pH-dependent, which alters the electronic transitions and thus the λmax.Stable λmax readings. Buffering the solution can help maintain a consistent ionization state.
Presence of Contaminants Impurities, especially those with chromophores, can lead to overlapping spectra and shifts in the apparent λmax.A clean spectrum with well-defined peaks corresponding to the pure compound.
Compound Degradation This compound may be susceptible to degradation under certain light or temperature conditions.Minimal spectral changes over time when stored properly (in the dark, at low temperatures).

Experimental Protocol: Determining UV-Vis Absorption Maxima

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727), ethanol, or acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan from 200 to 500 nm. Use the same solvent as a blank to zero the instrument.

  • Measurement: Record the absorbance spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For flavanones, two major absorption bands are typically observed: Band I (300-400 nm) and Band II (240-280 nm).[4]

Logical Workflow for Troubleshooting UV-Vis Issues

start Unexpected λmax Shift check_solvent Verify Solvent and Purity start->check_solvent check_ph Measure and Adjust pH check_solvent->check_ph Consistent consistent_solvent Use Consistent Solvent check_solvent->consistent_solvent Inconsistent check_purity Assess Sample Purity (e.g., via HPLC) check_ph->check_purity Consistent buffer_solution Buffer the Solution check_ph->buffer_solution Variable check_degradation Evaluate for Degradation check_purity->check_degradation Pure purify_sample Purify Sample check_purity->purify_sample Impure proper_storage Ensure Proper Storage check_degradation->proper_storage Degraded

Caption: Troubleshooting workflow for unexpected UV-Vis λmax shifts.

LC-MS: Poor Signal, Inconsistent Retention, or Co-eluting Interferences

Issue: Difficulty in obtaining a clean and reproducible LC-MS signal for this compound, potentially due to matrix effects, co-eluting compounds, or chromatographic issues.

Troubleshooting Guide:

Problem Possible Cause Solution
Low Signal Intensity Suboptimal Ionization: Incorrect ESI mode (positive/negative) or mobile phase pH.Experiment with both positive and negative ion modes. Acidifying the mobile phase (e.g., with 0.1% formic acid) often enhances ionization in positive mode.
Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of the target analyte.Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample. Modify the chromatographic method to separate the analyte from interfering matrix components.
Inconsistent Retention Time Mobile Phase Instability: Inconsistent mobile phase composition or degradation.Prepare fresh mobile phase daily and ensure thorough mixing.
Column Temperature Fluctuation: Variations in ambient temperature affecting column performance.Use a column oven to maintain a constant temperature.
Co-eluting Peaks Structurally Similar Flavonoids: Isomers or other flavonoids from the natural source (e.g., Sophora flavescens) may have similar retention times.[6][7][8][9]Optimize the chromatographic gradient, mobile phase composition, or try a different column chemistry to improve resolution.
Matrix Components: Endogenous compounds from the sample matrix co-eluting with the analyte.Enhance sample preparation with more selective extraction techniques.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the extract or purified compound in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter.[9]

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Analysis: Full scan mode to identify the molecular ion ([M+H]+ or [M-H]-) and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

Logical Workflow for LC-MS Troubleshooting

start LC-MS Problem low_signal Low Signal start->low_signal inconsistent_rt Inconsistent Retention Time start->inconsistent_rt coelution Co-eluting Peaks start->coelution optimize_ionization Optimize Ionization low_signal->optimize_ionization improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup check_mobile_phase Check Mobile Phase inconsistent_rt->check_mobile_phase use_column_oven Use Column Oven inconsistent_rt->use_column_oven coelution->improve_cleanup optimize_hplc Optimize HPLC Method coelution->optimize_hplc solution1 solution1 optimize_ionization->solution1 Adjust ESI/pH solution2 solution2 improve_cleanup->solution2 Refine Extraction solution3 solution3 check_mobile_phase->solution3 Prepare Fresh solution4 solution4 use_column_oven->solution4 Set Constant Temp solution5 solution5 optimize_hplc->solution5 Modify Gradient/Column

Caption: Troubleshooting workflow for common LC-MS issues.

NMR Spectroscopy: Signal Overlap and Broadening

Issue: Difficulty in interpreting the NMR spectrum of this compound due to overlapping signals or peak broadening.

Troubleshooting Guide:

Problem Possible Cause Solution
Signal Overlap Complex Spectrum: The numerous protons in the molecule can lead to a crowded spectrum, especially in the aromatic region.Use a Higher Field Magnet: This will increase the dispersion of the signals. 2D NMR Techniques: Use COSY, HSQC, and HMBC experiments to resolve overlapping signals and establish connectivity.[10]
Peak Broadening Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.Pass the sample through a small plug of celite or silica (B1680970) gel. Add a chelating agent like EDTA to the NMR solvent.
Compound Aggregation: At higher concentrations, intermolecular interactions can lead to broader signals.Run the spectrum at a lower concentration.
Chemical Exchange: Protons on hydroxyl groups can exchange with residual water in the solvent, leading to broad signals.Use a deuterated solvent with very low water content. Add a small amount of D2O to exchange the hydroxyl protons for deuterium, causing their signals to disappear.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d). Add a small amount of a reference standard (e.g., TMS).

  • 1D NMR Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • 2D NMR Acquisition: If necessary, acquire 2D NMR spectra such as COSY (to identify coupled protons), HSQC (to identify one-bond C-H correlations), and HMBC (to identify long-range C-H correlations).

Expected ¹H NMR Chemical Shifts and Coupling Constants (Illustrative)

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~5.3ddJ ≈ 12, 3
H-3ax~3.1ddJ ≈ 17, 12
H-3eq~2.8ddJ ≈ 17, 3
H-6~6.0s-
H-2', H-5', H-6'6.8 - 7.4m-
Methoxy (-OCH₃)~3.9s-
Prenyl vinyl H~5.2tJ ≈ 7
Prenyl CH₂~3.3dJ ≈ 7
Prenyl CH₃~1.7, ~1.8s-
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: I am analyzing a crude extract from Sophora flavescens. What are some of the most likely compounds to interfere with the analysis of this compound?

A1: Sophora flavescens is rich in various alkaloids and other flavonoids.[6][7][8][9] Matrine and oxymatrine (B1678083) are major alkaloid constituents that could potentially co-elute or cause matrix effects.[9] Additionally, other prenylated and non-prenylated flavonoids with similar structures may be present and interfere with the analysis.[8] A dereplication strategy using LC-MS/MS can be helpful to identify known compounds in the extract.[6]

Q2: How can I confirm the position of the prenyl group on the flavanone skeleton using MS/MS?

A2: The fragmentation pattern in MS/MS can provide clues about the position of the prenyl group. For 8-prenylflavanones, a characteristic neutral loss of C4H8 (56 Da) or C5H10 (70 Da) from the molecular ion is often observed due to the ortho effect.[13][14][15]

Q3: My NMR spectrum shows broader signals than expected. What are the first things I should check?

A3: First, check the concentration of your sample; high concentrations can lead to aggregation and peak broadening. If the concentration is appropriate, consider the possibility of paramagnetic impurities and try filtering your sample. Also, ensure your deuterated solvent is of high quality with low residual water, as exchangeable protons (like those in hydroxyl groups) can broaden significantly.

Q4: Can the choice of solvent affect the retention time of this compound in HPLC?

A4: The solvent used to dissolve the sample can indeed affect the peak shape and, to a lesser extent, the retention time, especially if it is much stronger than the initial mobile phase. This can cause peak fronting or splitting. It is always best to dissolve the sample in the initial mobile phase composition if possible.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). While specific toxicity data for this compound may be limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed information.

References

challenges in scaling up the synthesis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest for its pharmacological properties. Scaling up the synthesis of this molecule from the lab bench to larger quantities presents a unique set of challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during synthesis and purification.

Disclaimer: The synthesis of this compound is a multi-step process. The information provided herein is based on established chemical principles and data from the synthesis of structurally related prenylated flavonoids, such as sophoraflavanone B. Researchers should adapt these guidelines to their specific laboratory conditions and scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges include:

  • Regioselectivity of Prenylation: Controlling the attachment of the prenyl group specifically to the C-8 position of the flavanone (B1672756) core is difficult and often results in a mixture of isomers (e.g., C-6 prenylation).

  • Side Reactions: The presence of multiple reactive hydroxyl groups can lead to undesired side reactions, such as O-prenylation instead of the desired C-prenylation, and oxidation of the aromatic rings.

  • Low Yields: The multi-step nature of the synthesis, combined with potential side reactions and purification difficulties, can lead to low overall yields, a problem that is often magnified during scale-up.

  • Purification: Separating the target molecule from structurally similar isomers and byproducts is often challenging and typically requires advanced chromatographic techniques.[1]

  • Reaction Conditions: Maintaining optimal and consistent reaction conditions (temperature, mixing, reagent addition) can be difficult on a larger scale.

Q2: How can the regioselectivity of the C-8 prenylation be improved?

A2: Improving regioselectivity is a key challenge. Strategies include:

  • Use of Protecting Groups: Temporarily blocking the more reactive hydroxyl groups (e.g., at the C-7 position) can help direct the prenyl group to the desired C-8 position.

  • Catalyst and Reagent Selection: The choice of Lewis acid or base catalyst, solvent, and the specific prenylating agent (e.g., prenyl bromide) can significantly influence the position of prenylation.

  • Enzymatic Synthesis: Biocatalytic approaches using specific prenyltransferase enzymes can offer high regioselectivity, although scaling up these methods has its own set of challenges.[2][3][4][5]

Q3: What are the most effective methods for purifying the final product on a larger scale?

A3: Purification of prenylated flavonoids is often time-consuming.[1] For larger quantities, a combination of techniques is usually necessary:

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. Gradient elution with solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol is typically employed.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective and scalable method for achieving high purity.

  • Preparative HPLC: For high-purity final products, preparative reverse-phase HPLC may be required, although this can be expensive and time-consuming for large batches.

  • Macroporous Resin Adsorption: This technique can be effective for enriching and purifying flavonoids from crude mixtures and is suitable for industrial-scale production.[6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem 1: Low yield in the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate.

  • Possible Causes:

    • Inappropriate choice or concentration of the base catalyst (e.g., NaOH, KOH).

    • Suboptimal reaction temperature.

    • Self-condensation of the acetophenone (B1666503) starting material.

    • Poor solubility of reactants.

  • Solutions:

    • Catalyst Screening: Test different bases and their concentrations in small-scale trial reactions.

    • Temperature Control: Maintain a low temperature (e.g., using an ice bath) during the initial addition of reagents to minimize side reactions, then allow the reaction to proceed at room temperature.

    • Slow Reagent Addition: Add the benzaldehyde (B42025) derivative slowly to the mixture of the acetophenone and base to favor the desired cross-condensation.

    • Solvent Choice: Ensure the chosen solvent (typically ethanol (B145695) or methanol) can dissolve all reactants effectively.

Problem 2: Incomplete or low-yield cyclization of the chalcone to the flavanone.

  • Possible Causes:

    • The catalyst (acidic or basic) is not effective for the specific chalcone substrate.

    • Harsh reaction conditions leading to degradation.

    • Steric hindrance from substituents on the chalcone.

  • Solutions:

    • Varying Catalysts: Compare different cyclization conditions, such as using sodium acetate in refluxing ethanol, piperidine, or acidic conditions (e.g., methanesulfonic acid).[7] Yields can be highly dependent on the substrate and catalyst combination.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields for the cyclization step.[8]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh conditions.

Problem 3: Formation of a mixture of C-8 and C-6 prenylated isomers.

  • Possible Causes:

    • The C-6 and C-8 positions on the A-ring of the flavanone have similar reactivity under the chosen reaction conditions.

  • Solutions:

    • Protecting Group Strategy: Protect the 7-OH group before prenylation to sterically hinder the C-6 position and favor C-8 substitution. The protecting group can be removed in a subsequent step.

    • Enzymatic Prenylation: Explore the use of regioselective prenyltransferase enzymes, which can offer precise control over the position of prenylation.[2][3][4][5]

Problem 4: Significant formation of O-prenylated byproducts.

  • Possible Causes:

    • The hydroxyl groups are more nucleophilic than the aromatic ring, leading to preferential O-alkylation over C-alkylation (prenylation).

  • Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature and carefully selecting the solvent and base can sometimes favor C-prenylation.

    • Use of Protecting Groups: Protect the hydroxyl groups (especially the most acidic ones at C-5 and C-7) with a suitable protecting group (e.g., methoxymethyl ether) before the prenylation step.

    • Claisen Rearrangement: An alternative strategy is to perform an O-prenylation followed by a Claisen rearrangement, which thermally rearranges the O-prenyl group to the C-prenyl position.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for key steps in the synthesis of related prenylated flavanones. These values can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Comparison of Conditions for Claisen-Schmidt Condensation

Starting Materials Catalyst Solvent Temperature Time Yield of Chalcone Reference
2'-hydroxyacetophenone derivatives + Benzaldehyde derivatives NaOH or KOH (aq) Ethanol 0°C to RT 24-48 h 17-99% [7]

| 2-hydroxy-4,6-bis(methoxymethyloxy)-acetophenone + 4-methoxymethyloxy-3-prenylbenzaldehyde | Not specified | Not specified | Not specified | Not specified | 76.1% |[9] |

Table 2: Comparison of Conditions for Flavanone Cyclization from Chalcones

Chalcone Substituents Catalyst/Conditions Solvent Yield of Flavanone Reference
Various B-ring substituents Sodium Acetate, Reflux Methanol/Ethanol 2-49% [7]
Various B-ring substituents Piperidine Water 74-93% (for specific substrates) [7]
Various B-ring substituents Methanesulfonic Acid Ethanol 11-13% [7]

| 2′-hydroxy-4′,6′-di(methoxymethoxy)-3′,5′-di-C-prenyl-4-O-prenylchalcone | Sodium Acetate | Ethanol | Not specified |[10] |

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis. These should be optimized for each specific substrate and scale.

Protocol 1: Synthesis of the Chalcone Intermediate (via Claisen-Schmidt Condensation)

  • Dissolve 2',4',6'-trihydroxyacetophenone (B23981) (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[11]

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of potassium hydroxide (B78521) (e.g., 50% w/v) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl (e.g., 2N) until the pH is acidic (pH ~2-3), which will cause a yellow precipitate of the chalcone to form.[11]

  • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Protocol 2: Intramolecular Cyclization to the Flavanone

  • Dissolve the crude chalcone intermediate (1.0 eq) in ethanol or methanol.

  • Add sodium acetate (e.g., 3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 6-12 hours.

  • Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude flavanone.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C-8 Prenylation of the Flavanone

  • This step requires careful optimization to achieve regioselectivity. The use of protecting groups may be necessary.

  • Dissolve the flavanone core (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or benzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or a base (e.g., NaH).

  • Cool the mixture to 0°C.

  • Slowly add the prenylating agent, such as prenyl bromide (1.1 eq), to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product using column chromatography to separate the desired C-8 prenylated isomer from other isomers and byproducts.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavanone Formation cluster_2 Step 3: Prenylation cluster_3 Step 4: Purification A 2',4',6'-Trihydroxyacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (KOH, Ethanol) B 3-Hydroxy-4-methoxybenzaldehyde B->C Claisen-Schmidt Condensation (KOH, Ethanol) D Flavanone Core C->D Intramolecular Cyclization (NaOAc, Reflux) F This compound D->F C-8 Prenylation (Lewis Acid/Base) E Prenyl Bromide E->F C-8 Prenylation (Lewis Acid/Base) G Purified Final Product F->G Column Chromatography

Caption: General synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep At which step is the yield low? Start->CheckStep Step1 Claisen-Schmidt Condensation CheckStep->Step1 Step 1 Step2 Flavanone Cyclization CheckStep->Step2 Step 2 Step3 Prenylation CheckStep->Step3 Step 3 Step4 Purification CheckStep->Step4 Step 4 Sol1 Optimize Catalyst & Temp. Slow Reagent Addition Step1->Sol1 Sol2 Screen Different Catalysts (Acidic vs. Basic) Use Microwave Assistance Step2->Sol2 Sol3 Use Protecting Groups Optimize Catalyst/Solvent Check for Side Reactions Step3->Sol3 Sol4 Optimize Chromatography (Solvent System, Gradient) Attempt Recrystallization Step4->Sol4

Caption: A logical workflow for troubleshooting low product yield at different synthetic stages.

Common Side Reactions in Prenylation

Side_Reactions Flavanone Flavanone Core (Multiple OH groups) Product_Desired Desired Product (C-8 Prenylation) Flavanone->Product_Desired Desired Reaction Product_Side1 Side Product 1 (C-6 Prenylation) Flavanone->Product_Side1 Poor Regioselectivity Product_Side2 Side Product 2 (O-Prenylation) Flavanone->Product_Side2 O-Alkylation Product_Side3 Side Product 3 (Di-prenylation) Flavanone->Product_Side3 Over-reaction Prenyl Prenylating Agent Prenyl->Product_Desired Desired Reaction Prenyl->Product_Side1 Poor Regioselectivity Prenyl->Product_Side2 O-Alkylation Prenyl->Product_Side3 Over-reaction

Caption: Common side reactions that can occur during the prenylation step, reducing the yield of the target molecule.

References

Validation & Comparative

A Comparative Analysis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and Other ABCG2 Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone with other known inhibitors of the ATP-binding cassette transporter G2 (ABCG2). This analysis is supported by quantitative experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development projects.

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a critical transmembrane transporter involved in the efflux of a wide array of xenobiotics, including many chemotherapeutic agents. Its overexpression in cancer cells is a significant contributor to multidrug resistance (MDR), a major obstacle in cancer therapy. The development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.

This guide focuses on this compound, a naturally occurring prenylated flavonoid, and compares its ABCG2 inhibitory activity with other well-characterized inhibitors, including natural compounds and synthetic molecules.

Quantitative Comparison of ABCG2 Inhibitors

The inhibitory potency of various compounds against ABCG2 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and a selection of other prominent ABCG2 inhibitors.

CompoundTypeIC50 (µM)Reference Cell Line/Assay
This compound Flavonoid (Flavanone)6.6 ABCG2-overexpressing cells
Fumitremorgin CMycotoxin~0.8-2.5Varies depending on cell line and substrate
Ko143Synthetic~0.005-0.026ABCG2-overexpressing cells
Elacridar (GF120918)Synthetic~0.1-0.5ABCG2-overexpressing cells
QuercetinFlavonoid (Flavonol)~2.5-5.0Varies depending on cell line and substrate
LapatinibSynthetic (TKI)~0.5-1.5ABCG2-overexpressing cells
GefitinibSynthetic (TKI)~0.3-1.0ABCG2-overexpressing cells

Note: IC50 values can vary depending on the experimental conditions, including the cell line, the substrate used, and the specific assay protocol. The data presented here are for comparative purposes.

Mechanism of ABCG2 Inhibition

The primary mechanism by which this compound and other inhibitors counteract ABCG2-mediated drug resistance is by blocking the transporter's efflux function. This leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects.

ABCG2_Inhibition cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_in Chemotherapeutic Drug (Intracellular) ADP ADP + Pi ABCG2->ADP Drug_out Chemotherapeutic Drug (Extracellular) Drug_out->ABCG2 Binding Drug_in->ABCG2 Efflux Inhibitor ABCG2 Inhibitor (e.g., Prenylflavanone) Inhibitor->ABCG2 Blocks Efflux ATP ATP ATP->ABCG2 Energy Efflux Drug Efflux Inhibition Inhibition Hydrolysis ATP Hydrolysis

Mechanism of ABCG2-mediated drug efflux and its inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for two key assays used to evaluate ABCG2 inhibition.

Pheophorbide A (PhA) Accumulation Assay

This assay measures the intracellular accumulation of Pheophorbide A, a fluorescent substrate of ABCG2. Inhibition of ABCG2 function leads to increased intracellular fluorescence.

Materials:

  • ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and parental control cells.

  • Pheophorbide A (PhA) stock solution (in DMSO).

  • Test compounds (including this compound) and positive control inhibitor (e.g., Fumitremorgin C).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental cells in 24-well plates at a density that allows for logarithmic growth during the experiment. Incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or positive control for 1 hour at 37°C.

  • Substrate Addition: Add Pheophorbide A to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plates for 1-2 hours at 37°C in the dark.

  • Cell Harvesting and Washing: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of PhA using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

PhA_Assay_Workflow Start Start Seed_Cells Seed ABCG2-overexpressing and parental cells Start->Seed_Cells Pre_incubation Pre-incubate with test compounds Seed_Cells->Pre_incubation Add_PhA Add Pheophorbide A Pre_incubation->Add_PhA Incubate Incubate at 37°C Add_PhA->Incubate Wash_Harvest Wash and harvest cells Incubate->Wash_Harvest Flow_Cytometry Analyze fluorescence by flow cytometry Wash_Harvest->Flow_Cytometry End End Flow_Cytometry->End

Experimental workflow for the Pheophorbide A accumulation assay.

ABCG2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.

Materials:

  • Membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing ABCG2.

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM dithiothreitol, 10 mM MgCl2).

  • ATP solution.

  • Test compounds and a known modulator (e.g., Ko143).

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent).

  • Microplate reader.

Procedure:

  • Vesicle Preparation: Prepare and quantify the protein concentration of the ABCG2-containing membrane vesicles.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and membrane vesicles (typically 5-10 µg of protein).

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 4 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader. The change in ATPase activity in the presence of the test compound reflects its interaction with ABCG2.

Conclusion

This compound demonstrates potent inhibitory activity against the ABCG2 transporter, a key player in multidrug resistance. Its efficacy is comparable to that of other well-known flavonoid inhibitors. While synthetic inhibitors like Ko143 exhibit significantly lower IC50 values, the natural origin and favorable safety profile of flavonoids like this compound make them attractive candidates for further investigation as chemosensitizing agents in cancer therapy. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of this and other potential ABCG2 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in overcoming multidrug resistance.

A Comparative Guide to the Structure-Activity Relationship of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and its analogs, offering insights for researchers, scientists, and drug development professionals. The focus is on the influence of structural modifications, particularly prenylation, on the pharmacological profile of these flavanones. Experimental data is presented to support the structure-activity relationship (SAR) analysis.

Comparative Analysis of Biological Activities

The addition of a prenyl group to the flavanone (B1672756) scaffold significantly impacts its biological activity. This is most evident when comparing this compound to its non-prenylated counterpart, hesperetin (B1673127) (5,7,3'-trihydroxy-4'-methoxyflavanone). The prenyl group enhances the lipophilicity of the molecule, which can lead to improved interaction with biological membranes and specific protein targets.[1]

The most well-documented activity of this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[2][3] This transporter is a key player in multidrug resistance (MDR) in cancer cells, as it actively pumps chemotherapeutic drugs out of the cell, reducing their efficacy.[4] By inhibiting ABCG2, this prenylated flavanone can restore the sensitivity of cancer cells to anticancer drugs.[3][5] In contrast, hesperetin acts as a substrate for the ABCG2 transporter and is not a potent inhibitor.[1]

Prenylated flavonoids have also demonstrated significant antimicrobial and antifungal activities.[6][7][8] The position of the prenyl group and the hydroxylation pattern on the flavonoid rings are crucial for these activities. For instance, some prenylated flavanones have shown inhibitory activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[7]

However, it is also important to consider the potential cytotoxicity of flavonoids at higher concentrations.[9][10] Some flavonoids can induce cytotoxicity by increasing intracellular reactive oxygen species (ROS) levels.[9][11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analog, hesperetin.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Biological Activity Highlight
This compoundthis compoundC₂₁H₂₂O₆370.40Potent inhibitor of the ABCG2 transporter, a key protein in multidrug resistance.[1][12][13]
5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin)HesperetinC₁₆H₁₄O₆302.28Substrate for the ABCG2 transporter with demonstrated anti-inflammatory and cytotoxic effects.[1]

Table 1: Physicochemical and Biological Activity Highlights

ActivityThis compoundHesperetin (5,7,3'-Trihydroxy-4'-methoxyflavanone)Target/Cell Line
ABCG2/BCRP Inhibition (IC₅₀)6.6 µM[13]Not a potent inhibitor; functions as a substrate.[1]ABCG2-overexpressing cells
Anti-inflammatory ActivityData not available40.9 ± 17.2 µM (Inhibition of Myeloperoxidase)Salivary MPO activity assay

Table 2: Comparative Biological Activities

Signaling Pathway Modulation

The inhibitory effect of this compound on the ABCG2 transporter is a critical mechanism for overcoming multidrug resistance. The PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane.[4] Flavonoids, in general, are known to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which can influence cellular processes like proliferation and apoptosis.[14]

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathway Regulatory Pathway Chemo_ext Chemotherapeutic Drug (extracellular) ABCG2 ABCG2 Transporter Chemo_ext->ABCG2 Efflux Chemo_int Chemotherapeutic Drug (intracellular) Cell_Death Cell Death Chemo_int->Cell_Death Induces Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition ABCG2->Chemo_int ADP ADP + Pi ABCG2->ADP ATP ATP ATP->ABCG2 Energy PI3K PI3K Akt Akt PI3K->Akt Akt->ABCG2 Regulates trafficking and expression

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

ABCG2 Inhibition Assay (Dye Exclusion Method)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.

  • Cell Culture: Culture an ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and its parental non-resistant cell line under standard conditions.[12]

  • Compound Preparation: Dissolve the test compounds (e.g., this compound) in DMSO to prepare stock solutions.

  • Assay Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with a medium containing a fixed concentration of a fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342) and varying concentrations of the test compounds.[4][12] Use a known ABCG2 inhibitor (e.g., fumitremorgin C) as a positive control.

    • Incubate the plate for a defined period (e.g., 2 hours) at 37°C to allow for substrate accumulation.

  • Flow Cytometry Analysis: Measure the intracellular accumulation of the fluorescent substrate using a flow cytometer. Increased fluorescence intensity in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Seed cells (e.g., TIG-1 human lung embryonic fibroblasts or HUVE human umbilical vein endothelial cells) in a 96-well plate and incubate for 24 hours.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoids for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can be determined from the dose-response curve.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Broth Microdilution Method:

    • Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental_Workflow cluster_assays Biological Assays cluster_abcg2 ABCG2 Inhibition cluster_cytotoxicity Cytotoxicity cluster_antimicrobial Antimicrobial Activity Compound Test Compound (Flavanone Analog) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Incubation_A Incubate cells with compound and fluorescent substrate Serial_Dilutions->Incubation_A Incubation_C Incubate cells with compound Serial_Dilutions->Incubation_C Incubation_M Incubate microbes with compound dilutions Serial_Dilutions->Incubation_M Cell_Culture_A Culture ABCG2-overexpressing and parental cells Cell_Culture_A->Incubation_A Flow_Cytometry Analyze via Flow Cytometry Incubation_A->Flow_Cytometry IC50_A Determine IC₅₀ Flow_Cytometry->IC50_A Cell_Culture_C Culture target cells Cell_Culture_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay IC50_C Determine IC₅₀ MTT_Assay->IC50_C Microbe_Prep Prepare microbial inoculum Microbe_Prep->Incubation_M MIC_Determination Determine MIC Incubation_M->MIC_Determination

Caption: General experimental workflow for evaluating the bioactivity of flavanone analogs.

References

A Comparative Analysis: 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Versus its Non-prenylated Counterpart, Hesperetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and its non-prenylated form, 5,7,3'-trihydroxy-4'-methoxyflavanone, commonly known as hesperetin (B1673127). The addition of a prenyl group to the flavonoid backbone is known to significantly alter the molecule's lipophilicity and its interaction with biological targets, leading to distinct pharmacological profiles.[1] This document summarizes key experimental findings, presents quantitative data for comparison, outlines detailed experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Core Physicochemical and Biological Activity Comparison

The primary structural difference between these two flavanones is the presence of an 8-prenyl group on the A-ring of this compound. This modification has a profound impact on their interaction with the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), a key player in multidrug resistance in cancer.[1]

FeatureThis compound5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin)
Chemical Structure
Molecular Formula C₂₁H₂₂O₆[1]C₁₆H₁₄O₆[1]
Molar Mass ( g/mol ) 370.4[1]302.28[1]
Key Biological Activity Highlight Potent inhibitor of the ABCG2 transporter, a key protein in multidrug resistance.[1][2][3]Substrate for the ABCG2 transporter with demonstrated anti-inflammatory, antioxidant, and cytotoxic effects.[1][4]

Quantitative Comparison of Biological Activities

Direct comparative studies evaluating both compounds under identical experimental conditions are limited. The following table summarizes available quantitative data from separate studies, which should be interpreted with caution due to variations in experimental setups.

Biological ActivityThis compoundHesperetinCell Line/Assay System
ABCG2/BCRP Inhibition (IC₅₀) 6.6 µM[2][3]Not a potent inhibitor; functions as a substrate.[1]ABCG2-overexpressing cells[3]
Anticancer (Cytotoxicity, IC₅₀) Data not available~21-28 µg/mL (C6 glioma)[5], 65.86 µM (U937 leukemia)[6], 198.7 µM (HL-60 leukemia)[6], 650 µM (SiHa cervical cancer)[7]Various cancer cell lines
Anti-inflammatory (IC₅₀) Data not available40.9 ± 17.2 µM (Inhibition of Myeloperoxidase)[1]Salivary MPO activity assay[8]
Antioxidant (DPPH Radical Scavenging, SC₅₀) Data not available525.18 ± 1.02 μM[9]DPPH assay[9]

Signaling Pathways and Mechanisms of Action

The prenyl group dramatically alters the interaction of the flavanone (B1672756) with cellular targets. While the prenylated compound is a potent inhibitor of the ABCG2 efflux pump, its non-prenylated counterpart, hesperetin, is a substrate for this transporter.[1] Hesperetin, on the other hand, has been shown to modulate a variety of signaling pathways involved in inflammation, cell survival, and apoptosis.

ABCG2 Inhibition and Multidrug Resistance

The inhibition of ABCG2 by this compound is a critical mechanism for overcoming multidrug resistance in cancer cells.[1] ABCG2 actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their efficacy. By inhibiting this pump, the prenylated flavanone can increase the intracellular concentration of these drugs, restoring their therapeutic effect.[1][3] The PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane.[3]

cluster_cell Cancer Cell Drug Drug ABCG2 ABCG2 Drug->ABCG2 Efflux Prenylated Flavanone Prenylated Flavanone Prenylated Flavanone->ABCG2 Inhibition ABCG2->Drug Intracellular Drug Accumulation Intracellular Drug Accumulation Cell Death Cell Death Intracellular Drug Accumulation->Cell Death PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ABCG2 Trafficking Regulation

Mechanism of ABCG2 Inhibition

Hesperetin's Modulation of Inflammatory and Apoptotic Pathways

Hesperetin exerts its anti-inflammatory effects through the modulation of pathways such as the NF-κB and MAPK signaling cascades.[1] It has also been shown to induce apoptosis in cancer cells through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7]

Hesperetin Hesperetin NF_kB_MAPK NF-κB / MAPK Pathways Hesperetin->NF_kB_MAPK Inhibition Death_Receptors Death Receptors (e.g., Fas) Hesperetin->Death_Receptors Activation Mitochondria Mitochondrial Pathway (Bax/Bcl-2) Hesperetin->Mitochondria Modulation Inflammation Inflammation NF_kB_MAPK->Inflammation Caspases Caspase Activation Death_Receptors->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hesperetin's Anti-inflammatory and Pro-apoptotic Pathways

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This assay determines the in vitro efficacy of compounds in inhibiting the ABCG2 transporter.[3]

  • Cell Line: Human NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2.

  • Substrate: Pheophorbide A (PhA), a fluorescent substrate of the ABCG2 transporter.

  • Procedure:

    • Seed ABCG2-overexpressing cells in a 96-well plate and incubate overnight.

    • Pre-incubate cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) for 1 hour.

    • Add Pheophorbide A to all wells and incubate for a further 2 hours.

    • Wash the cells with ice-cold PBS to remove extracellular PhA.

    • Measure the intracellular fluorescence of PhA using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity in the presence of the test compounds is compared to the control. IC₅₀ values are calculated as the concentration of the compound that causes a 50% increase in PhA accumulation relative to the maximum accumulation achieved with a known potent inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability for each concentration is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the test compound concentration.[1]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using phospho-specific antibodies).

  • Procedure:

    • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65, IκBα).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the protein of interest is typically normalized to a loading control (e.g., β-actin or GAPDH).

Cell_Treatment Cell Treatment & Lysis Protein_Quant Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Analysis Secondary_Ab->Detection

General Experimental Workflow for Western Blotting

Conclusion

The addition of a prenyl group to the hesperetin backbone to form this compound dramatically alters its biological activity profile.[1] The most significant observed change is the conversion from an ABCG2 substrate to a potent ABCG2 inhibitor.[1] This highlights the potential of the prenylated flavanone as a chemosensitizing agent in cancer therapy to overcome multidrug resistance. Hesperetin, while not an effective ABCG2 inhibitor, demonstrates a broader range of biological activities, including anti-inflammatory, antioxidant, and direct cytotoxic effects, mediated by various signaling pathways.[1][4]

Further research, particularly direct head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of both compounds. The experimental protocols provided in this guide offer a framework for such future investigations.

References

synergistic effects of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the absence of publicly available research on the specific compound 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, this guide utilizes data from the structurally related and well-studied prenylflavanone, 8-prenylnaringenin (B1664708) (8-PN) , and its precursors, such as isoxanthohumol (B16456) (IXN) , as surrogates. This information is intended to provide a comparative framework for researchers, scientists, and drug development professionals on the potential synergistic interactions of this class of compounds with conventional chemotherapy drugs.

Prenylflavanones, a subgroup of flavonoids characterized by the presence of a prenyl group, have garnered significant interest in oncology for their potential anticancer properties.[1] A key area of investigation is their ability to act synergistically with existing chemotherapy agents, potentially enhancing therapeutic efficacy, overcoming drug resistance, and reducing treatment-related toxicity. This guide provides an objective comparison of the performance of these compounds in combination with chemotherapy, supported by available experimental data.

Quantitative Data on Synergistic and Antagonistic Effects

The interaction between a prenylflavanone and a chemotherapy drug can result in synergistic, additive, or antagonistic effects. These interactions are highly dependent on the specific compounds, their concentrations, and the cancer cell type. The following table summarizes findings from preclinical studies.

Prenylflavanone/PrecursorChemotherapy DrugCancer ModelKey FindingsInteraction TypeReference
Isoxanthohumol (IXN)Paclitaxel (B517696)Melanoma (B16 and A375 cell lines)IXN strongly sensitizes melanoma cells to treatment with paclitaxel in vivo.Synergistic[2]
6- and 8-PrenylnaringeninOxaliplatinColon cancer cell linesCombination resulted in an antagonistic effect.Antagonistic[3]

Note: Quantitative Combination Index (CI) values were not available in the cited abstracts. The nature of the interaction was described by the study authors.

Signaling Pathways and Mechanisms of Action

The synergistic or antagonistic effects of prenylflavanones are rooted in their ability to modulate cellular signaling pathways crucial for cancer cell survival, proliferation, and resistance to therapy. While the precise mechanisms for 8-prenylnaringenin in combination with chemotherapy are still under investigation, related compounds offer insights into potential pathways.

For instance, isoxanthohumol has been shown to affect the PI3K/Akt and MEK-ERK signaling pathways in melanoma cells.[2] These pathways are central to cell growth and survival, and their modulation can influence a cancer cell's susceptibility to chemotherapy-induced apoptosis.

Below is a conceptual diagram illustrating a potential mechanism by which a prenylflavanone might sensitize a cancer cell to a chemotherapy drug that acts on microtubules, such as paclitaxel.

cluster_0 Prenylflavanone Action cluster_1 Chemotherapy Action cluster_2 Synergistic Outcome Prenylflavanone Prenylflavanone (e.g., 8-PN, IXN) PI3K_Akt PI3K/Akt Pathway Prenylflavanone->PI3K_Akt Inhibits MEK_ERK MEK/ERK Pathway Prenylflavanone->MEK_ERK Inhibits Survival_Signals Pro-Survival Signals PI3K_Akt->Survival_Signals MEK_ERK->Survival_Signals Apoptosis Apoptosis Survival_Signals->Apoptosis Inhibits Chemotherapy Chemotherapy (e.g., Paclitaxel) Microtubules Microtubule Disruption Chemotherapy->Microtubules Microtubules->Apoptosis Enhanced_Apoptosis Enhanced Apoptosis Apoptosis->Enhanced_Apoptosis

Figure 1: Conceptual signaling pathway for synergistic action.

Experimental Protocols

The assessment of synergistic effects between two compounds requires rigorous experimental design and data analysis. The following outlines a general workflow for an in vitro synergy study.

1. Cell Culture and Maintenance:

  • The selected cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Determination of Single-Agent IC50 Values:

  • The half-maximal inhibitory concentration (IC50) for each compound (prenylflavanone and chemotherapy drug) is determined individually.

  • This is typically done using a cell viability assay, such as the MTT assay.

  • Cells are seeded in 96-well plates and treated with a range of concentrations of each drug for a specified period (e.g., 48 or 72 hours).

  • Cell viability is then measured, and the IC50 is calculated from the dose-response curve.

3. Combination Treatment and Viability Assay:

  • Cells are treated with the two drugs in combination, often at a constant ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1).

  • A range of dilutions of the drug combination is tested.

  • After the incubation period, cell viability is assessed using the MTT assay.

MTT Assay Protocol: a. After the drug incubation period, the media is removed from the wells. b. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. c. The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. d. The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

4. Calculation of the Combination Index (CI):

  • The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

  • The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition of cell growth).

    • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

  • Interpretation of CI values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

The following diagram illustrates the general workflow for assessing drug synergy in vitro.

start Start: Select Cancer Cell Line ic50_1 Determine IC50 of Prenylflavanone start->ic50_1 ic50_2 Determine IC50 of Chemotherapy Drug start->ic50_2 combo_design Design Combination Experiment (Constant Ratio) ic50_1->combo_design ic50_2->combo_design treatment Treat Cells with Single Agents and Combinations combo_design->treatment mtt_assay Perform MTT (Cell Viability) Assay treatment->mtt_assay data_analysis Analyze Dose-Response Data mtt_assay->data_analysis ci_calc Calculate Combination Index (CI) data_analysis->ci_calc interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_calc->interpretation

Figure 2: Experimental workflow for in vitro synergy screening.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with chemotherapy drugs is not currently available, studies on structurally similar prenylflavanones like 8-prenylnaringenin and isoxanthohumol suggest a strong potential for clinically relevant interactions. The available data indicates that these interactions can be either synergistic or antagonistic, highlighting the importance of empirical testing for specific drug combinations and cancer types. The methodologies outlined in this guide provide a framework for conducting such investigations, which are crucial for the development of more effective combination cancer therapies. Further research is warranted to elucidate the specific mechanisms of action and to quantify the synergistic potential of 8-prenylnaringenin and other prenylflavanones with a broader range of chemotherapeutic agents.

References

A Comparative Analysis of Prenylated Flavonoids in Cancer Therapy: Xanthohumol, Icaritin, and 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer research has seen a significant pivot towards the exploration of natural compounds as potential therapeutic agents. Among these, prenylated flavonoids have emerged as a promising class of molecules due to their potent anti-cancer properties. This guide provides a comparative analysis of three well-studied prenylated flavonoids: Xanthohumol (B1683332), Icaritin, and 8-Prenylnaringenin. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their therapeutic potential.

At a Glance: Comparative Efficacy

The anti-proliferative effects of Xanthohumol, Icaritin, and 8-Prenylnaringenin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the flavonoid and the specific cancer cell type. The following table summarizes key IC50 values, providing a quantitative comparison of their cytotoxic activities. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions can vary.

FlavonoidCancer Cell LineIC50 (µM)Citation
Xanthohumol Ovarian Cancer (A2780cis - cisplatin (B142131) resistant)10.32 ± 0.91[1]
Breast Cancer (MDA-MB-231)12.83 ± 1.03[1]
Breast Cancer (T-47D)7.99 ± 0.62[1]
Prostate Cancer (PC-3)13.2[2]
Prostate Cancer (DU 145)12.3[2]
Colon Cancer (HT-29)15.11 ± 1.23[1]
Hepatocellular Carcinoma (HA22T/VGH)108[3]
Hepatocellular Carcinoma (Hep3B)166[3]
Icaritin Ovarian Cancer (A2780s - cisplatin sensitive)14.9 (72h)[4]
Ovarian Cancer (A2780cp - cisplatin resistant)Not specified[4]
8-Prenylnaringenin Ovarian Cancer (A2780)59.41 ± 4.87[1]
Breast Cancer (MDA-MB-231)45.63 ± 3.98[1]
Breast Cancer (T-47D)38.19 ± 3.11[1]
Prostate Cancer (PC-3)33.5[2]
Prostate Cancer (DU 145)43.1[2]
Colon Cancer (HT-29)62.84 ± 5.13[1]

Delving into the Mechanisms: Key Signaling Pathways

Prenylated flavonoids exert their anti-cancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. These pathways govern critical processes such as cell proliferation, survival, apoptosis (programmed cell death), and metastasis.

Xanthohumol: A Multi-Targeted Inhibitor

Xanthohumol has been shown to interfere with several key oncogenic signaling pathways. It is a potent inhibitor of the PI3K/Akt/mTOR and NF-κB pathways, both of which are central to cancer cell survival and proliferation. By inhibiting these pathways, Xanthohumol can induce apoptosis and halt the cell cycle. Furthermore, it has been reported to suppress the activation of STAT3, a transcription factor that plays a crucial role in tumor progression and metastasis.

Xanthohumol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthohumol Xanthohumol PI3K PI3K Xanthohumol->PI3K Inhibits IKK IKK Xanthohumol->IKK Inhibits STAT3 STAT3 Xanthohumol->STAT3 Inhibits RTK Receptor Tyrosine Kinases RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_p65_p50_nuc NF-κB NFkB_p65_p50->NFkB_p65_p50_nuc IkB->NFkB_p65_p50 STAT3_nuc STAT3 STAT3->STAT3_nuc NFkB_p65_p50_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Caption: Xanthohumol inhibits key cancer-promoting signaling pathways.

Icaritin: Modulator of Apoptosis and Cell Cycle

Icaritin, a metabolite of Icariin, demonstrates significant anti-cancer activity by inducing apoptosis and causing cell cycle arrest. It has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which leads to the inhibition of cell proliferation and survival.[5] Icaritin can also modulate the expression of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[6] Furthermore, it has been found to inhibit the STAT3 signaling pathway in hepatocellular carcinoma cells.[7]

Icaritin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Icaritin Icaritin PI3K PI3K Icaritin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Icaritin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Icaritin->Bax Upregulates STAT3 STAT3 Icaritin->STAT3 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Icaritin->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Icaritin promotes apoptosis and cell cycle arrest in cancer cells.

8-Prenylnaringenin: A Phytoestrogen with Anti-Cancer Activity

8-Prenylnaringenin (8-PN) is a potent phytoestrogen that exhibits anti-cancer effects, particularly in hormone-dependent cancers like breast cancer. Its mechanism of action is complex and can be context-dependent. In some breast cancer cells, 8-PN can inhibit cell growth and induce apoptosis.[8] This is thought to occur through the modulation of estrogen receptor (ER) signaling. While it can activate the MAPK/Erk pathway, similarly to estradiol, it fails to activate the pro-survival PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[8] It has also been shown to upregulate the function of the E-cadherin/catenin complex, which can suppress tumor cell invasion.[9]

PN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PN 8-Prenylnaringenin ER Estrogen Receptor (ERα) PN->ER PI3K_Akt PI3K/Akt Pathway PN->PI3K_Akt No Activation E_cadherin_catenin E-cadherin/catenin complex PN->E_cadherin_catenin Upregulates Apoptosis Apoptosis PN->Apoptosis cSrc c-Src ER->cSrc MAPK_Erk MAPK/Erk Pathway cSrc->MAPK_Erk Cell_Cycle_Progression Cell Cycle Progression MAPK_Erk->Cell_Cycle_Progression Transient Activation PI3K_Akt->Cell_Cycle_Progression Invasion Invasion E_cadherin_catenin->Invasion

Caption: 8-Prenylnaringenin's dual role in signaling pathways.

Experimental Protocols: A Guide to Key Assays

The evaluation of the anti-cancer properties of prenylated flavonoids relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with prenylated flavonoids A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the prenylated flavonoid (e.g., Xanthohumol, Icaritin, or 8-Prenylnaringenin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Treat cells with prenylated flavonoids B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with the prenylated flavonoid of interest for a specified time.

  • Cell Harvesting: Gently harvest the cells (including any floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of prenylated flavonoids.

Workflow:

Western_Blot_Workflow A 1. Cell lysis and protein quantification B 2. SDS-PAGE to separate proteins A->B C 3. Transfer proteins to a membrane B->C D 4. Block membrane and incubate with primary antibody C->D E 5. Incubate with secondary antibody D->E F 6. Detect and visualize protein bands E->F

Caption: Workflow for Western blot analysis.

Detailed Protocol:

  • Protein Extraction: After treatment with the prenylated flavonoid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Primary Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Then, incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Bcl-2, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Xanthohumol, Icaritin, and 8-Prenylnaringenin are promising prenylated flavonoids with significant anti-cancer potential. Their multi-targeted approach, involving the modulation of key signaling pathways that drive tumorigenesis, makes them attractive candidates for further preclinical and clinical investigation. While this guide provides a comparative overview based on available data, further head-to-head studies are warranted to definitively establish their relative potencies and therapeutic windows for various cancer types. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct such comparative studies and to further unravel the intricate mechanisms of these potent natural compounds.

References

Unveiling the Molecular Intricacies of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comprehensive analysis of the biological activities of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, a prenylated flavonoid with significant therapeutic potential. By juxtaposing its molecular interactions with those of other notable prenylflavanones, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context necessary for advancing future research.

Primary Mechanism of Action: A Potent Inhibitor of the ABCG2 Transporter

The most well-documented mechanism of action for this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP)[1][2][3]. ABCG2 is a transmembrane protein that plays a pivotal role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide array of chemotherapeutic agents[1][2]. By inhibiting this transporter, this compound can restore the sensitivity of cancer cells to these drugs, offering a promising strategy to overcome chemoresistance[1][2]. The inhibitory potency of this flavanone (B1672756) against the ABCG2 transporter has been quantified with a half-maximal inhibitory concentration (IC50) of 6.6 μM[2][3].

The lipophilic prenyl group at the C8 position is believed to be a key structural feature that enhances the interaction of these flavonoids with biological membranes and enzymes[1][4]. This structural modification is a critical determinant of the biological activity of 8-prenylflavanones, significantly enhancing their properties compared to their non-prenylated parent compounds[4].

Comparative Analysis with Other Prenylflavanones

To provide a broader perspective, the biological activities of this compound are compared with other well-researched prenylflavanones.

CompoundPrimary Mechanism of ActionKey Biological ActivitiesIC50/EC50 Values
This compound ABCG2 Transporter Inhibitor[1][2][3]Reversal of multidrug resistance in cancer[1][2], Potential antioxidant and anti-inflammatory effects[1]IC50: 6.6 μM (ABCG2 inhibition)[2][3]
8-Prenylnaringenin (B1664708) Estrogen Receptor Agonist[4][5][6]Potent phytoestrogen[4][7], Anti-inflammatory[4][8], Neuroprotective, Anti-diabetic[9]EC50: in the nanomolar range for estrogenic activity[4]
Xanthohumol Multiple targetsChemopreventive[10], Neuroprotective[10][11], Anti-inflammatory[12], Antioxidant[13]LD50: 2.659 µg/ml (in a specific cell model)[13]
Sophoraflavanone G EGFR-PI3K-AKT Pathway Inhibitor[14]Anticancer (especially triple-negative breast cancer)[14], Antimicrobial[15]Not specified in the provided results

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Flavanone 5,7,3'-Trihydroxy-4'-Methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition Intracellular_Drug Increased Intracellular Drug Concentration ABCG2->Intracellular_Drug Cell_Death Apoptosis/ Cell Death Intracellular_Drug->Cell_Death

Figure 1: Mechanism of ABCG2 Inhibition by this compound.

LPS Lipopolysaccharide (LPS) Cell Macrophage/Immune Cell LPS->Cell NFkB NF-κB Activation Cell->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) NFkB->Pro_inflammatory Prenylflavanone 8-Prenylnaringenin Prenylflavanone->NFkB Inhibition

Figure 2: Anti-inflammatory Pathway of 8-Prenylnaringenin.

Start Seed Cells in 96-well Plate Incubate Incubate Overnight Start->Incubate Treat Treat with Compound and/or Chemotherapy Drug Incubate->Treat Incubate_24_72 Incubate for 24, 48, or 72 hours Treat->Incubate_24_72 MTT Add MTT Solution Incubate_24_72->MTT Incubate_4h Incubate for 4 hours MTT->Incubate_4h Measure Measure Absorbance Incubate_4h->Measure

Figure 3: Experimental Workflow for Cell Viability (MTT) Assay.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

This assay is used to determine the in vitro efficacy of compounds as ABCG2 inhibitors. PhA is a fluorescent substrate of the ABCG2 transporter. Inhibition of ABCG2 function leads to an increase in intracellular PhA accumulation, which can be quantified by measuring fluorescence[2].

  • Cell Line: Human non-small cell lung carcinoma cells (e.g., NCI-H460) overexpressing ABCG2[2].

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for a specified time.

    • Add Pheophorbide A to the wells and incubate for a further period.

    • Wash the cells to remove extracellular PhA.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

    • The increase in fluorescence in the presence of the test compound compared to the control indicates ABCG2 inhibition.

This colorimetric assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatant[4].

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 8-prenylnaringenin).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide production[4].

    • After a 24-hour incubation period, collect the cell culture supernatant[4].

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant[4].

    • Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm[4].

    • A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[14].

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight[14].

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours[14].

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[14].

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

This guide provides a foundational understanding of the mechanism of action of this compound and its place within the broader class of prenylflavonoids. The presented data and experimental protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. The information herein is supported by established experimental protocols and performance data for flavonoids, offering a framework for analytical method selection and cross-validation.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While HPLC has long been a standard for the quantitative analysis of flavonoids, UPLC offers significant improvements in speed, resolution, and sensitivity.[1] Tandem mass spectrometry provides an additional layer of selectivity and sensitivity, which is particularly beneficial when analyzing complex matrices.

Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS for Flavonoid Analysis

Performance ParameterHPLC-UVUPLC-MS/MSAdvantage of UPLC-MS/MS
Linearity (r²) >0.999[2][3]>0.99[4]Comparable
Limit of Detection (LOD) 0.02 ppm (for barbaloin)[5]< 0.32 mg/kg[4]Higher Sensitivity
Limit of Quantitation (LOQ) 0.1 ppm (for barbaloin)[5]< 0.97 mg/kg[4]Higher Sensitivity
Accuracy (% Recovery) 74.16–91.84%[2][3]85.44–108.79%[4]Potentially Higher
Precision (%RSD) <2.79%[2][3]<13.69%[4]Comparable to Better
Analysis Time LongerDramatically Reduced[1]Higher Throughput
Solvent Consumption HigherLower[1]Lower Operational Costs
Selectivity GoodExcellentSuperior for Complex Matrices

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and an adaptable UPLC-MS/MS method for the analysis of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.[6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[7]

  • Sample Preparation: Dissolve the compound in methanol (B129727) or a mobile phase mixture to a concentration of approximately 0.1 mg/mL.[6]

  • Detection: UV detection wavelength should be optimized based on the absorbance spectrum of the analyte.

Protocol 2: UPLC-MS/MS Method for Related Prenylflavanones

This method, developed for 8-prenylnaringenin, can be adapted for this compound due to structural similarities.[8]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Separation: Utilizes the high-pressure system and sub-2 µm particle columns of UPLC for enhanced separation.[1]

  • Detection: The high selectivity and sensitivity of MS/MS are achieved through Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte.[8]

  • Sample Preparation: For biological fluids, enzymatic hydrolysis may be necessary to analyze conjugated forms.[8] For extracts, filtration and dilution are typically required.[8]

Cross-Validation Workflow

Cross-validation is essential when transferring a method from one analytical platform to another, for instance, from HPLC to UPLC, to ensure data integrity is maintained.[1] The process involves a systematic approach to scale parameters and fully re-validate the new method according to guidelines from the International Council for Harmonisation (ICH).[1][2][3]

cluster_0 Method Development & Validation cluster_1 Method Transfer & Cross-Validation Define Analytical Method Requirements Define Analytical Method Requirements Develop Initial HPLC-UV Method Develop Initial HPLC-UV Method Define Analytical Method Requirements->Develop Initial HPLC-UV Method Validate HPLC-UV Method (ICH Guidelines) Validate HPLC-UV Method (ICH Guidelines) Develop Initial HPLC-UV Method->Validate HPLC-UV Method (ICH Guidelines) Develop UPLC-MS/MS Method Develop UPLC-MS/MS Method Validate HPLC-UV Method (ICH Guidelines)->Develop UPLC-MS/MS Method Method Transfer Analyze Samples with Both Methods Analyze Samples with Both Methods Validate HPLC-UV Method (ICH Guidelines)->Analyze Samples with Both Methods Validate UPLC-MS/MS Method (ICH Guidelines) Validate UPLC-MS/MS Method (ICH Guidelines) Develop UPLC-MS/MS Method->Validate UPLC-MS/MS Method (ICH Guidelines) Validate UPLC-MS/MS Method (ICH Guidelines)->Analyze Samples with Both Methods Compare Results & Assess Equivalence Compare Results & Assess Equivalence Analyze Samples with Both Methods->Compare Results & Assess Equivalence

Caption: A general workflow for the cross-validation of analytical methods.

Signaling Pathway Inhibition

This compound is a known inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), a protein associated with multidrug resistance in cancer.[7][9] By inhibiting this transporter, the flavanone (B1672756) can increase the intracellular concentration and efficacy of anticancer drugs.[7][9]

cluster_0 Cellular Drug Efflux cluster_1 Inhibition by Flavanone Anticancer Drug (Extracellular) Anticancer Drug (Extracellular) ABCG2 Transporter ABCG2 Transporter Anticancer Drug (Extracellular)->ABCG2 Transporter Binds to Drug Efflux Drug Efflux ABCG2 Transporter->Drug Efflux Anticancer Drug (Intracellular) Anticancer Drug (Intracellular) Anticancer Drug (Intracellular)->Drug Efflux Drug Efflux->Anticancer Drug (Extracellular) Pumps out This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ABCG2 Transporter Inhibits Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Inhibition->Increased Intracellular Drug Concentration Enhanced Drug Efficacy Enhanced Drug Efficacy Increased Intracellular Drug Concentration->Enhanced Drug Efficacy

Caption: Inhibition of the ABCG2 transporter by this compound.

References

A Comparative Guide to Synthetic vs. Natural 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy, production, and signaling pathways of a potent ABCG2 inhibitor.

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered significant attention in the scientific community for its potent biological activities, most notably as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).[1][2][3] This transporter is a key contributor to multidrug resistance in cancer cells, and its inhibition can enhance the efficacy of chemotherapeutic agents.[1][4] This guide provides a comprehensive comparison of the synthetic and natural forms of this flavanone (B1672756), offering researchers, scientists, and drug development professionals a detailed overview of its properties, production methods, and mechanisms of action.

While the natural form of this compound has been isolated and its activity characterized, a direct comparative study evaluating the efficacy of the synthetically produced versus the naturally sourced compound is not available in the current body of scientific literature. Theoretically, a successful chemical synthesis should yield a compound that is structurally and functionally identical to its natural counterpart. Therefore, the biological activities are presumed to be equivalent.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and biological activity of this compound.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one
CAS Number 1268140-15-3[3]
Molecular Formula C₂₁H₂₂O₆[3]
Molecular Weight 370.40 g/mol [5]
Appearance White powder[6]
Purity >98% (for commercially available natural standard)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[7]

Table 2: Biological Activity of Natural this compound

Biological TargetAssayCell LineIC₅₀
ABCG2 (BCRP)Pheophorbide A accumulation assayNCI-H460 (Human non-small cell lung carcinoma)6.6 μM[1][5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the chemical synthesis and natural isolation of this compound.

Chemical Synthesis Protocol

A multi-step chemical synthesis approach can be employed to produce this compound. The following is a representative protocol:

Step 1: Synthesis of 2',4',6',3-Tetrahydroxy-4-methoxychalcone

  • Reactants: 2,4,6-Trihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.

  • Procedure: The starting materials are subjected to a Claisen-Schmidt condensation reaction in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The resulting chalcone (B49325) is then isolated and purified.

Step 2: Cyclization to Flavanone

  • Reactant: 2',4',6',3-Tetrahydroxy-4-methoxychalcone.

  • Procedure: The purified chalcone is dissolved in a suitable solvent, such as ethanol, and refluxed in the presence of a mild base like sodium acetate.[4] This promotes the intramolecular cyclization of the chalcone to form the flavanone ring structure. The reaction progress is monitored by TLC.

Step 3: Prenylation

  • Reactants: The resulting flavanone and a prenylating agent (e.g., prenyl bromide).

  • Procedure: The flavanone is reacted with the prenylating agent in the presence of a base and a suitable solvent. The prenyl group is introduced at the C8 position of the A-ring. The final product, this compound, is then purified using column chromatography.[4]

Natural Isolation Protocol

This compound can be isolated from various natural sources, including the bark of Azadirachta indica (Neem) and the roots of Sophora flavescens.[9]

1. Extraction

  • Plant Material: Dried and powdered plant material (e.g., Neem bark).

  • Solvent: Methanol or ethanol.

  • Procedure: The powdered plant material is macerated in the solvent for an extended period (e.g., 72 hours) at room temperature. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation

  • Procedure: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). The fraction containing the target compound (typically the ethyl acetate fraction) is collected and concentrated.

3. Chromatographic Purification

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

  • Preparative HPLC: Fractions containing the desired compound are further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway of ABCG2 Inhibition

ABCG2_Inhibition cluster_cell Cancer Cell Chemo_Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter (Efflux Pump) Chemo_Drug->ABCG2 Efflux Intracellular_Drug Increased Intracellular Drug Concentration Chemo_Drug->Intracellular_Drug Increased Influx Flavanone 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibition Apoptosis Apoptosis / Cell Death Intracellular_Drug->Apoptosis Extracellular_Drug Extracellular Chemotherapeutic Drug Extracellular_Drug->Chemo_Drug

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental Workflow for Isolation and Synthesis

Experimental_Workflow cluster_Natural Natural Isolation cluster_Synthetic Chemical Synthesis Plant_Material Plant Material (e.g., Neem Bark) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chrom Column Chromatography Fractionation->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Final_Product Pure 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone Prep_HPLC->Final_Product Starting_Materials Starting Materials (e.g., Acetophenone derivative) Chalcone_Synth Chalcone Synthesis Starting_Materials->Chalcone_Synth Cyclization Cyclization to Flavanone Chalcone_Synth->Cyclization Prenylation Prenylation Cyclization->Prenylation Purification Purification (Column Chromatography) Prenylation->Purification Purification->Final_Product

References

A Comparative Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: An Inhibitor of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of a Promising Flavonoid in Overcoming Chemotherapy Resistance

For researchers and professionals in the field of drug development, the challenge of multidrug resistance (MDR) in cancer therapy is a significant hurdle. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This protein actively pumps a wide array of chemotherapeutic agents out of cancer cells, diminishing their efficacy. The flavonoid 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone has emerged as a potent inhibitor of ABCG2, offering a potential strategy to reverse MDR and restore the effectiveness of anticancer drugs.

This guide provides a comprehensive comparison of this compound with other known ABCG2 modulators, supported by available experimental data. We will delve into its mechanism of action, detail the experimental protocols used to evaluate its efficacy, and visualize the key signaling pathways involved.

Quantitative Comparison of ABCG2 Inhibitors

The inhibitory potency of a compound against ABCG2 is a critical measure of its potential to reverse multidrug resistance. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose, with lower values indicating greater potency. The following table summarizes the IC50 values for this compound and a selection of other compounds known to interact with the ABCG2 transporter.

CompoundType of InteractionIC50 Value (μM)Cell LineAssay Method
This compound Inhibitor 6.6 NCI-H460 (overexpressing ABCG2) Pheophorbide A Accumulation
Fumitremorgin CInhibitor~1-5Various cancer cell linesVaries
Ko 143Inhibitor0.0097 (ATPase)ABCG2-expressing membranesATPase activity assay
Hesperetin (non-prenylated counterpart)SubstrateNot an inhibitorCaco-2Transport studies

Signaling Pathways Modulated by Flavonoids

The biological activity of flavonoids, including this compound, extends beyond direct protein inhibition and involves the modulation of complex intracellular signaling pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival, which are often dysregulated in cancer.

ABCG2 Inhibition and Reversal of Multidrug Resistance

The primary mechanism of action for this compound in the context of this guide is its direct inhibition of the ABCG2 transporter. By blocking the efflux of chemotherapeutic drugs, this flavonoid increases their intracellular concentration, thereby enhancing their cytotoxic effects on cancer cells.

cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Flavanone 5,7,3'-Trihydroxy-4'- methoxy-8-prenylflavanone Flavanone->ABCG2 Inhibition Intracellular Drug Increased Intracellular Drug Concentration Cell Death Apoptosis/ Cell Death Intracellular Drug->Cell Death cluster_pathways Signaling Pathways Flavonoids Flavonoids NFkB NF-κB Pathway Flavonoids->NFkB MAPK MAPK Pathway Flavonoids->MAPK PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Start Start Seed_Cells Seed ABCG2-overexpressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add varying concentrations of test compound and fixed concentration of PhA Incubate_Overnight->Add_Compounds Incubate_Accumulation Incubate for 2 hours at 37°C Add_Compounds->Incubate_Accumulation Measure_Fluorescence Measure intracellular fluorescence Incubate_Accumulation->Measure_Fluorescence Analyze_Data Calculate IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Start Start Prepare_Bacteria Prepare culture of Salmonella typhimurium (histidine auxotroph) Start->Prepare_Bacteria Mix_Components Mix bacteria, known mutagen, S9 liver extract, and test compound Prepare_Bacteria->Mix_Components Plate_Mixture Plate mixture on histidine-deficient agar Mix_Components->Plate_Mixture Incubate Incubate for 48-72 hours at 37°C Plate_Mixture->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Results Compare to control (without test compound) Count_Colonies->Analyze_Results End End Analyze_Results->End

Safety Operating Guide

Proper Disposal of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all waste containing 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated disposable materials. Adherence to institutional and local regulations is mandatory. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established safety protocols for similar flavonoid compounds and general laboratory best practices.[1]

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn to prevent skin contact, eye exposure, and inhalation of the compound, which is typically in powder form.[1] An eyewash station and safety shower must be readily accessible.[1]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and dispose of them properly after handling.[1]
Eyes/Face Safety goggles with side shields or a face shieldMust meet American National Standards Institute (ANSI) Z87 standards. A face shield is recommended when there is a risk of splashes.[1]
Body Laboratory coatA flame-resistant lab coat should be worn fully buttoned.[1]
Respiratory NIOSH-approved respiratorUse if there is a risk of generating dust or aerosols.[1]

Waste Categorization and Segregation

Properly categorizing and segregating chemical waste is the first critical step in the disposal process.

  • Unused or Waste Compound: Any excess or expired this compound must be classified as hazardous chemical waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound are also considered hazardous waste.[1] This includes:

    • Gloves

    • Pipette tips

    • Wipes and absorbent pads

    • Contaminated glassware (if not being decontaminated and reused)

    • Weighing papers

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the safe disposal of this compound and associated materials.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Consult EHS Guidelines B Wear Full PPE A->B Ensure Compliance C Categorize Waste: - Solid Compound - Contaminated Sharps - Contaminated Labware B->C Begin Procedure D Place Solid Waste in Labeled Hazardous Waste Container C->D E Place Contaminated Sharps in Puncture-Resistant Container C->E F Place Contaminated Labware in Designated Lined Bin C->F G Seal All Waste Containers H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Certified Hazardous Waste Handler H->I J Complete Waste Manifest I->J G Start Material for Disposal IsCompound Is it pure/waste 5,7,3'-Trihydroxy-4'-methoxy- 8-prenylflavanone? Start->IsCompound InContact Has it come into contact with the compound? IsCompound->InContact No Hazardous Treat as Hazardous Chemical Waste IsCompound->Hazardous Yes InContact->Hazardous Yes NonHazardous Treat as General Lab Waste InContact->NonHazardous No

References

Essential Safety and Operational Protocols for 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is not publicly available. The following guidance is based on established safety protocols for similar flavonoid compounds and general laboratory best practices. It is imperative that researchers conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is intended to minimize risk and ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE for handling this compound, which is typically in powder form, is summarized in the table below.[1]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly after handling the compound.[1]
Eyes/Face Safety goggles with side shields or a face shieldMust meet American National Standards Institute (ANSI) Z87 standards. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1]
Body Laboratory coatA flame-resistant lab coat should be worn, fully buttoned, to protect against incidental contact. Lab coats should not be worn outside of the laboratory.[1]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a risk assessment.[2]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, dark, and well-ventilated place.[1]

  • Keep the container tightly closed and store away from strong oxidizing agents.[1]

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]

  • Procedure:

    • Ensure the work area is clean and uncluttered before starting.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder.

    • Avoid the creation of dust.[1]

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[2]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Emergency Preparedness:

  • An eyewash station and safety shower must be readily accessible in the work area.[1]

  • In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused or waste this compound should be treated as hazardous chemical waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1][3]

  • Collection:

    • Solid Waste: Collect unused powder and contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Work_Area Prepare Clean Work Area Prepare_Work_Area->Don_PPE Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Dispose_Solid Dispose of Solid Waste Prepare_Solution->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Dispose_Solid->Dispose_Liquid Clean_Area Clean Work Area Dispose_Liquid->Clean_Area Remove_PPE Remove PPE Clean_Area->Remove_PPE End End Remove_PPE->End Start Start Start->Prepare_Work_Area Disposal_Plan cluster_waste Waste Generation cluster_disposal Disposal Containers Compound This compound Unused_Compound Unused Solid Compound Compound->Unused_Compound Contaminated_Solids Contaminated Solids (Gloves, Tips) Compound->Contaminated_Solids Compound_Solutions Compound Solutions Compound->Compound_Solutions Solid_Waste_Container Hazardous Solid Waste Unused_Compound->Solid_Waste_Container Contaminated_Solids->Solid_Waste_Container Liquid_Waste_Container Hazardous Liquid Waste Compound_Solutions->Liquid_Waste_Container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.